molecular formula C8H8INO3 B13672691 Ethyl 4-hydroxy-5-iodonicotinate

Ethyl 4-hydroxy-5-iodonicotinate

Cat. No.: B13672691
M. Wt: 293.06 g/mol
InChI Key: CFUFZZSAKDCNBO-UHFFFAOYSA-N
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Description

Overview of Nicotinate (B505614) Derivatives in Chemical Synthesis

Nicotinate derivatives, esters of nicotinic acid (pyridine-3-carboxylic acid), are a cornerstone in organic synthesis. nih.gov Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule, and its derivatives are widely explored for their diverse applications. researchgate.netchemistryjournal.netwikipedia.org In chemical synthesis, the nicotinate scaffold serves as a key intermediate for producing a wide array of substituted pyridines. nih.gov These derivatives are utilized in the development of pharmaceuticals, agrochemicals like pesticides, and functional materials. researchgate.netchemistryjournal.netlifechemicals.com The ester group, typically a simple alkyl ester like methyl or ethyl nicotinate, provides a reactive handle for transformations such as hydrolysis to the parent carboxylic acid, amidation, or reduction to an alcohol, allowing for the introduction of further molecular diversity. researchgate.net The synthesis of various nicotinate derivatives is a subject of ongoing research, with methods being developed to create compounds with specific substitution patterns to achieve desired biological or chemical properties. chemistryjournal.netnih.gov

Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Research

The pyridine ring is a ubiquitous feature in countless biologically active compounds and approved drugs. lifechemicals.comrsc.orgnih.gov Halogenated pyridine scaffolds are particularly significant in modern chemical research due to the unique properties imparted by the halogen substituent. Halogen atoms, especially iodine, are excellent leaving groups in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. acs.org This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction.

Furthermore, the introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity and electronic character, which can be critical for modulating biological activity and pharmacokinetic profiles in drug discovery. nih.govnih.gov The direct and selective functionalization of the pyridine ring can be challenging, making pre-halogenated pyridines valuable starting materials. phys.orgnih.gov Research has specifically highlighted the utility of iodinated pyridines in the synthesis of radiolabeled imaging agents and as intermediates in the synthesis of complex pharmaceutical targets. ethernet.edu.et

Positioning of Ethyl 4-hydroxy-5-iodonicotinate within the Broader Landscape of Heterocyclic Chemistry

This compound is classified as a "highly substituted" or "functionalized" pyridine, a class of compounds that is central to modern organic and medicinal chemistry. chemrxiv.orgnih.govresearchgate.net The pyridine framework itself is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.comnih.gov This specific molecule is distinguished by its trifunctional nature, with each group offering distinct synthetic possibilities:

The Pyridine Core: Provides the fundamental aromatic heterocyclic structure, known for its presence in numerous natural products and pharmaceuticals. lifechemicals.comillinois.edu

The Ethyl Ester Group: Located at the 3-position, it can be readily converted into other functional groups, such as a carboxylic acid or an amide, which are common features in bioactive molecules.

The Hydroxyl Group: At the 4-position, this group can participate in hydrogen bonding and can be a site for etherification or esterification to further modify the molecule's properties. In its tautomeric pyridinone form, it can serve as a hydrogen bond donor and acceptor, a feature often exploited in drug design to interact with biological targets like kinases. nih.govfrontiersin.org

The Iodo Group: Positioned at the 5-position, this is arguably its most significant feature for synthetic chemists. The carbon-iodine bond is relatively weak, making it an ideal site for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. acs.org

This combination of functional groups in a single, stable molecule makes this compound a powerful and versatile intermediate, enabling the efficient and modular synthesis of complex, multi-substituted pyridine-containing target molecules. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name Ethyl 4-hydroxy-5-iodopyridine-3-carboxylate
Molecular Formula C₈H₈INO₃
Molecular Weight 293.06 g/mol
CAS Number 58555-68-3
Appearance White to off-white solid
Melting Point 168-172 °C

Historical Development and Evolutionary Trajectories of Related Chemical Structures

The journey to understanding and utilizing structures like this compound is built upon centuries of chemical discovery. The parent heterocycle, pyridine, was first isolated from bone oil in the 19th century, with coal tar serving as the primary source for early research. illinois.edu A pivotal moment in the history of this chemical class was the first synthesis of nicotinic acid in 1867, achieved through the oxidation of nicotine. wikipedia.orgjetir.org

The development of systematic methods for constructing the pyridine ring, such as the Hantzsch pyridine synthesis, was a major advance that allowed chemists to create specifically substituted pyridines rather than relying on isolation from natural sources. researchgate.netbaranlab.org The discovery of nicotinic acid's role as Vitamin B3 in the 1930s ignited significant interest in its chemistry and that of its derivatives, driving research into their biological functions and potential therapeutic uses. researchgate.netchemistryjournal.netwikipedia.org

The true synthetic value of halogenated pyridines, including iodo-substituted variants, was unlocked in the latter half of the 20th century with the advent of modern palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning technologies transformed synthetic chemistry, turning halogenated aromatics from simple derivatives into powerful building blocks for complex molecule synthesis. This evolution in synthetic methodology established the importance of compounds like this compound as valuable commercial intermediates.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape is not focused on this compound as an end-product, but rather on its application as a strategic starting material. Its commercial availability from various chemical suppliers signifies its utility as a building block for synthesizing more elaborate molecules for the pharmaceutical, agrochemical, and materials science sectors. bldpharm.combldpharm.com Contemporary research heavily emphasizes the development of novel, efficient, and regioselective methods for functionalizing the pyridine core, a persistent challenge in organic synthesis. phys.orgnih.govnih.gov In this context, pre-functionalized and readily available scaffolds like this compound are invaluable, as they bypass the often difficult and low-yielding steps of direct C-H functionalization or selective substitution on a simpler pyridine ring.

Despite its established role as a synthetic intermediate, specific knowledge gaps remain. There is a lack of extensive published research on the intrinsic biological activity profile of this compound itself. While its derivatives are studied, the parent compound's own potential has not been fully explored. Furthermore, while its utility in medicinal chemistry is implied by its structure, its application in other fields, such as the synthesis of organic electronics or functional polymers, remains an underexplored area. rsc.org Future research could focus on expanding the library of reactions in which this versatile building block can participate and exploring its potential in creating novel materials or bioactive compounds beyond its current applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-iodo-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUFZZSAKDCNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Hydroxy 5 Iodonicotinate

Retrosynthetic Analysis and Strategic Precursor Selection for Ethyl 4-hydroxy-5-iodonicotinate

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most direct approach involves the iodination of a pre-existing Ethyl 4-hydroxynicotinate core. This simplifies the synthesis to the selection of an appropriate iodinating agent and control of regioselectivity.

Alternatively, the pyridine (B92270) ring itself can be constructed through cross-coupling reactions. This strategy offers greater flexibility in the introduction of substituents. For instance, a Suzuki-Miyaura or Stille coupling approach could be envisioned, where the nicotinate (B505614) ester is assembled from smaller, functionalized fragments. The choice of precursors is critical and depends on the desired coupling strategy. For a Suzuki-Miyaura coupling, a boronic acid or ester derivative of a pyridine fragment would be a key precursor. nih.govyoutube.comlibretexts.orgnih.gov For a Stille coupling, an organostannane derivative would be required. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

Direct Iodination Strategies for Pyridine Ring Systems

Direct iodination of the pre-formed Ethyl 4-hydroxynicotinate ring is a common and effective method for the synthesis of the target compound. This approach relies on the activation of the pyridine ring towards electrophilic substitution.

Electrophilic Iodination Mechanisms and Reagent Systems

Electrophilic iodination of aromatic systems, including pyridines, typically involves the generation of a potent electrophilic iodine species. nih.gov The reaction proceeds through the attack of the electron-rich pyridine ring on the electrophilic iodine, followed by deprotonation to restore aromaticity.

Several reagent systems are employed for this purpose. N-Iodosuccinimide (NIS) is a widely used and effective iodinating agent, often in the presence of an acid catalyst to enhance its electrophilicity. organic-chemistry.orgchemicalbook.comwikipedia.org Other common reagents include molecular iodine (I₂) in combination with an oxidizing agent or a Lewis acid. nih.govacs.orgacs.org The choice of reagent and solvent can significantly influence the reaction's efficiency and selectivity.

Reagent SystemDescription
N-Iodosuccinimide (NIS) A mild and selective iodinating agent, often used with an acid catalyst. organic-chemistry.orgchemicalbook.comwikipedia.org
Iodine (I₂) with Oxidant Molecular iodine activated by an oxidizing agent to form a more electrophilic iodine species. nih.govacs.orgacs.org
Iodine (I₂) with Lewis Acid A Lewis acid can polarize the I-I bond, increasing the electrophilicity of iodine.

Regioselectivity Control in Pyridine Iodination Processes

Controlling the position of iodination on the pyridine ring is a critical aspect of the synthesis. The directing effects of the existing substituents on the ring play a crucial role. In the case of Ethyl 4-hydroxynicotinate, the hydroxyl group at the 4-position and the ester group at the 3-position influence the regiochemical outcome of the electrophilic substitution.

The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The ester group is a deactivating group and a meta-director. The interplay of these electronic effects, along with steric considerations, determines the final position of the iodine atom. For this compound, the iodination occurs at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating ester group. The use of specific catalysts and reaction conditions can further enhance this regioselectivity. rsc.org

Catalytic Systems for Enhanced Iodination Efficiency and Selectivity

To improve the efficiency and selectivity of direct iodination, various catalytic systems have been developed. These catalysts can activate the iodinating agent, the substrate, or both. For instance, Brønsted acids and Lewis acids are commonly used to activate NIS. organic-chemistry.org

Recent advancements have explored the use of metal catalysts, such as copper salts, to promote iodination reactions. manac-inc.co.jp These catalytic systems can operate under milder conditions and often provide higher yields and better selectivity. The development of green and sustainable catalytic methods, for example, using iodine in aqueous media, has also garnered significant attention. nih.govacs.org

CatalystRole in Iodination
Brønsted Acids Protonate the iodinating agent, increasing its electrophilicity.
Lewis Acids Coordinate to the iodinating agent, enhancing its reactivity.
Metal Catalysts Can facilitate the reaction through various mechanisms, often under milder conditions.

Cross-Coupling Approaches to Nicotinate Core Synthesis

An alternative to direct iodination is the construction of the substituted nicotinate core using cross-coupling reactions. This approach offers a high degree of modularity, allowing for the late-stage introduction of various functional groups.

Suzuki-Miyaura and Stille Coupling Precursors for the Pyridine Framework

The Suzuki-Miyaura and Stille couplings are powerful palladium-catalyzed cross-coupling reactions widely used in the synthesis of biaryl and heterocyclic compounds. nih.govyoutube.comlibretexts.orgnih.gov

In the context of this compound synthesis, a Suzuki-Miyaura approach would involve the coupling of a suitably substituted pyridine boronic acid or ester with a partner containing the remaining part of the molecule. For example, a 3-ethoxycarbonyl-4-hydroxy-5-iodopyridine boronic acid could be coupled with a methylating agent.

The Stille coupling, on the other hand, utilizes organostannane reagents. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com A possible strategy would involve the coupling of a stannylated pyridine derivative with an appropriate electrophile. The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the precursors, the tolerance of functional groups, and the toxicity of the reagents, with organotin compounds being notably toxic. wikipedia.orgyoutube.com

The following table summarizes the key features of these two coupling methods:

Coupling ReactionKey PrecursorAdvantages
Suzuki-Miyaura Organoboron compounds (boronic acids, boronic esters)Low toxicity of boron reagents, mild reaction conditions, commercial availability of many precursors. nih.govyoutube.comlibretexts.orgnih.gov
Stille Organostannane compoundsHigh tolerance for a wide range of functional groups. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

Alternative Metal-Catalyzed Coupling Reactions for Constructing the Nicotinate Skeleton

The construction of the substituted nicotinate skeleton, the core of this compound, can be approached through modern metal-catalyzed cross-coupling reactions. These methods offer powerful alternatives to classical condensation strategies by enabling the direct formation of carbon-carbon and carbon-heteroatom bonds with high precision. While traditional syntheses often build the ring from acyclic precursors, contemporary organometallic chemistry allows for the functionalization of a pre-formed pyridine ring. rsc.org

Recent advancements in C-H functionalization offer a particularly atom-economical approach. rsc.org For pyridine derivatives, however, direct C-H functionalization is challenging due to the electron-deficient nature of the ring and the coordinating effect of the nitrogen atom, which can deactivate catalysts. snnu.edu.cnresearchgate.net Most protocols favor functionalization at the ortho- and para-positions, making the synthesis of meta-substituted pyridines, like nicotinates (3-carboxy pyridines), more complex. snnu.edu.cn

To overcome these challenges, strategies involving transition metal catalysis have been developed. Nickel-catalyzed cross-coupling reactions, for instance, have demonstrated significant utility. The Negishi coupling, which pairs an organozinc compound with an organic halide, can be adapted for this purpose. For example, nickel catalysts are effective in coupling alkyl halides with acid chlorides to form ketones, showcasing their robustness. nih.gov Organometallic compounds of zirconium, such as zirconocene (B1252598) dichloride, serve as precursors to reagents used in highly stereoselective and regioselective coupling reactions, which could be applied to build complex substituted acenes and potentially other heterocyclic systems. nichia.co.jp

While a direct one-step synthesis of the complete this compound skeleton via a multi-component metal-catalyzed reaction is not prominently documented, these advanced C-H functionalization and cross-coupling methods represent the frontier of pyridine synthesis. They offer potential routes that could be explored for novel and more efficient syntheses.

Esterification and Hydroxylation Routes to the this compound Core

The synthesis of the target molecule logically proceeds through the formation of its key precursors, primarily involving the esterification of a nicotinic acid derivative and the introduction of the hydroxyl and iodo functionalities.

Esterification of Nicotinic Acid Derivatives and Analogues

The ethyl ester group in this compound is typically introduced via the esterification of the corresponding carboxylic acid, 4-hydroxy-5-iodonicotinic acid. Alternatively, and more commonly, the esterification is performed on a precursor like 4-hydroxynicotinic acid before the iodination step. cymitquimica.comontosight.ai

The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). The equilibrium is driven towards the product ester by using the alcohol as the solvent and sometimes by removing the water that is formed. orientjchem.org For pyridinecarboxylic acids, the basicity of the pyridine nitrogen requires the use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orientjchem.org

Alternative solid acid catalysts are being explored to facilitate easier work-up and improve the environmental profile of the reaction. For instance, molybdenum on silica (B1680970) (MoO₃/SiO₂) has been shown to act as an effective bifunctional catalyst for the synthesis of methyl nicotinate, achieving good yields and demonstrating the potential for heterogeneous catalysis in this area. orientjchem.org

Table 1: Comparison of Esterification Conditions for Nicotinic Acid Derivatives

Carboxylic Acid PrecursorAlcoholCatalystConditionsYieldReference
Nicotinic AcidMethanol (B129727)H₂SO₄Reflux~79% orientjchem.org
Nicotinic AcidMethanol20% MoO₃/SiO₂RefluxGood orientjchem.org
4-Hydroxynicotinic AcidEthanolH₂SO₄ (or HCl)RefluxHigh (expected) cymitquimica.com

Methods for Introducing or Modifying the Hydroxyl Functionality on the Pyridine Ring

Introducing a hydroxyl group onto a pyridine ring, particularly at the C4 position, is a critical step. While many syntheses start with a pre-hydroxylated precursor (e.g., 4-hydroxypyridine), advanced methods for direct hydroxylation are an area of active research.

Direct C-H hydroxylation of pyridines is challenging due to the ring's electron deficiency. However, innovative photochemical strategies have emerged. One such method involves the photochemical valence isomerization of pyridine N-oxides. Irradiation of a pyridine N-oxide at 254 nm in the presence of an acid promoter can lead to the formation of C3-hydroxylated pyridines. nih.gov While this method targets the C3 position, it highlights the potential of photochemistry to achieve regioselective hydroxylations that are difficult to access through conventional means. nih.gov

For the synthesis of 4-hydroxy derivatives, a more common route involves the use of starting materials where the hydroxyl group is already in place or is masked. For example, the synthesis could begin with 4-hydroxypyridine (B47283), which is then subjected to carboxylation and iodination. The synthesis of 3,5-diiodo-4-hydroxypyridine from 4-hydroxypyridine has been achieved using an in-situ iodine generation method, which avoids the use of more expensive and less stable iodinating reagents. google.com This highlights that functionalization often occurs on a pyridine ring that already contains the hydroxyl moiety.

Optimization of Synthetic Pathways for Scalability and Purity

Moving from a laboratory-scale procedure to a large-scale, industrial process requires rigorous optimization of the synthetic pathway to maximize yield and ensure the highest possible purity.

Yield Enhancement Strategies and Reaction Condition Tuning

Optimizing yield is a multifactorial process involving the careful tuning of all reaction parameters. For multi-component reactions leading to functionalized pyridines, key variables include the choice of catalyst, solvent, and temperature. researchgate.net Studies have shown that for certain pyridine syntheses, specific Lewis acid catalysts and aqueous solvent systems can be highly effective. researchgate.net

The iodination step is particularly critical for optimization. The choice of iodinating agent and conditions can dramatically affect yield and regioselectivity. Iodine (I₂) itself is a weak electrophile, so reactions often require an activating agent or oxidant to generate a more potent electrophilic iodine species (I⁺). acsgcipr.orgresearchgate.net

Table 2: Selected Methods for the Iodination of Activated Aromatic Rings

Substrate TypeIodinating AgentCatalyst/ConditionsKey FeaturesReference(s)
Activated ArenesN-Iodosuccinimide (NIS)Trifluoroacetic acid (cat.)Mild conditions, short reaction times, excellent yields. organic-chemistry.orgorganic-chemistry.org
Activated ArenesIodine monochloride (ICl)H₂SO₄, 80°CHigh yield (93% for di-iodination of 4-hydroxybenzoic acid). chemicalbook.com
4-HydroxypyridineNaI / NaClO₂ / NaOClAqueous solutionIn-situ generation of active iodine, inexpensive reagents. google.com
Electron-rich AromaticsI₂ / AgNO₃Solvent-free grindingEnvironmentally friendly, good yields for pyrimidines. mdpi.com

The hydroxyl group at the C4 position of the nicotinate precursor is a strong activating group, directing electrophilic substitution to the ortho positions (C3 and C5). Since the carboxylate group is already at C3, iodination is strongly directed to the C5 position. Optimization would involve screening various iodinating systems (as in Table 2) to find the one that provides the highest conversion to the desired 5-iodo product while minimizing side reactions, such as di-iodination or degradation. acsgcipr.org

Purity Control and Impurity Profiling Methodologies During Synthesis

Ensuring the purity of a chemical compound, especially for pharmaceutical applications, is paramount. Impurity profiling—the identification, quantification, and control of unwanted chemicals—is a critical aspect of process development. simsonpharma.comajprd.com

Impurities can arise from various sources throughout the synthesis of this compound:

Starting Materials: Unreacted 4-hydroxynicotinic acid or its ethyl ester.

Intermediates: Incomplete reaction products.

By-products: Resulting from side reactions, such as the formation of di-iodinated species (ethyl 3,5-diiodo-4-hydroxynicotinate) or other isomers.

Reagents and Catalysts: Residual acids, bases, or metal catalysts. nih.govglobalpharmatek.com

Degradation Products: Formed by hydrolysis of the ester or other degradation pathways under certain conditions. lgcstandards.com

A robust purity control strategy involves a combination of purification techniques and analytical monitoring.

Purification: Crystallization is often the primary method for purifying the final product and key intermediates. The solid product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Column chromatography is another powerful technique for separating the target compound from closely related impurities.

Analytical Monitoring: A suite of analytical methods is employed to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress and assessing final purity. When coupled with Mass Spectrometry (LC-MS), it allows for the identification of unknown impurities by providing their molecular weights. lgcstandards.com Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation of the final product and any isolated impurities. lgcstandards.com

By implementing these control strategies, manufacturers can ensure that each batch of this compound meets the required specifications for purity and quality, minimizing risks associated with potentially harmful impurities. globalpharmatek.com

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The development of sustainable and green synthetic routes for fine chemicals is a cornerstone of modern chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. While specific research on green chemistry approaches for the synthesis of this compound is not extensively documented in publicly available literature, the principles of green chemistry can be applied to its hypothetical synthesis based on established methods for related pyridine and nicotinic acid derivatives. Key areas for improvement include the use of greener solvents and catalysts, development of energy-efficient processes, and minimization of hazardous waste.

A significant advancement in the green synthesis of related compounds, such as polysubstituted nicotinic acid esters, involves the use of acidic ionic liquids as both catalyst and solvent. google.com This approach offers several advantages, including mild reaction conditions, simple processing, and the potential for catalyst and solvent recyclability, which significantly reduces waste and environmental pollution. google.com For instance, a patented method describes the synthesis of nicotinic acid ester derivatives from substituted enamine esters and 1,2-allene ketone compounds in the presence of an acidic ionic liquid like [Bmim]ZnBr₃. google.com This process is characterized by its simplicity and the ease of separation and purification of the final product. google.com

Another critical aspect of greening the synthesis of this compound is the iodination step. Traditional iodination methods often involve harsh reagents and produce significant waste. An environmentally friendly, acid-free iodination method using an I₂/NaClO₃/CH₃OH system has been reported for various organic compounds. researchgate.net This method is performed under ambient conditions and avoids the use of high temperatures, pressures, and costly metal catalysts, making it a more attractive and commercially feasible option. researchgate.net The application of such a system to a 4-hydroxynicotinate precursor could represent a significant step towards a greener synthesis of the target compound.

The table below outlines potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies developed for related compounds.

Green Chemistry PrinciplePotential Application in Synthesis of this compoundAnticipated Benefits
Use of Catalysis Utilization of reusable acidic ionic liquids for the cyclization step to form the pyridine ring. google.comReduced catalyst waste, milder reaction conditions, easier product separation. google.com
Use of Safer Solvents Employing ionic liquids that can be recycled or using greener solvent choices like methanol in the iodination step. google.comresearchgate.netReduced use of volatile and toxic organic solvents, minimized pollution. google.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, such as the acid-free iodination method. researchgate.netLower energy consumption, reduced costs, and enhanced safety. researchgate.net
Waste Prevention Adopting synthetic routes with high atom economy and processes that allow for catalyst and solvent recycling. google.comMinimized generation of hazardous byproducts and waste streams.

While these approaches are not yet reported specifically for this compound, they represent the forefront of green and sustainable chemistry in the synthesis of functionalized pyridines and offer a clear roadmap for future research and development in this area. The adoption of such methodologies would align the production of this and similar compounds with the principles of sustainable industrial practice.

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 4 Hydroxy 5 Iodonicotinate

Reactions at the Pyridine (B92270) Ring System

The pyridine ring in ethyl 4-hydroxy-5-iodonicotinate is susceptible to a variety of transformations, including electrophilic and nucleophilic substitutions, as well as oxidative and reductive processes. The electronic nature of the ring, influenced by the nitrogen atom and the attached functional groups, dictates its reactivity profile.

Electrophilic Aromatic Substitution Reactions on the Nicotinate (B505614) Core

Electrophilic aromatic substitution (SEAr) reactions introduce an electrophile to an aromatic ring, typically replacing a hydrogen atom. wikipedia.org The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the this compound ring significantly influence the outcome of such reactions.

The hydroxyl group at the 4-position is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the ester group at the 3-position is a deactivating group, directing to the meta position. The interplay of these directing effects, along with the steric hindrance from the iodine atom at the 5-position, determines the regioselectivity of electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when they are substituted with electron-withdrawing groups. nih.gov The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity can be further enhanced by the presence of additional electron-withdrawing substituents.

In this compound, the ester group contributes to the activation of the ring towards nucleophilic attack. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. Common nucleophiles used in these reactions include amines, alkoxides, and thiols.

Oxidative and Reductive Transformations of the Pyridine Core

The pyridine core of this compound can undergo both oxidation and reduction. Oxidation of the nitrogen atom in the pyridine ring can lead to the formation of pyridine N-oxides. This transformation can alter the reactivity of the ring, making it more susceptible to certain electrophilic substitutions. wikipedia.org

Reduction of the pyridine ring can be achieved using various reducing agents, leading to the formation of piperidine (B6355638) derivatives. The specific conditions and reagents used will determine the extent of reduction.

Reactivity of the Iodine Moiety within this compound

The iodine atom at the 5-position is a highly versatile functional group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules from simple precursors. youtube.com The iodine substituent on this compound makes it an excellent substrate for these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org It provides a direct method for introducing alkynyl groups at the 5-position of the pyridine ring.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond at the 5-position, leading to substituted alkenes. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Reactants Catalyst System Product
Sonogashira Terminal Alkyne, Aryl/Vinyl Halide Palladium complex, Copper(I) co-catalyst, Amine base Substituted Alkyne
Heck Unsaturated Halide, Alkene Palladium catalyst, Base Substituted Alkene
Negishi Organozinc Compound, Organic Halide Nickel or Palladium catalyst Coupled Product

Halogen Exchange Reactions and Their Mechanistic Aspects

Halogen exchange reactions, particularly the Finkelstein reaction, can be used to replace the iodine atom with other halogens. This transformation can be useful for modifying the reactivity of the substrate for subsequent reactions. The reaction is typically an equilibrium process, and the position of the equilibrium can be influenced by the solubility of the resulting metal halide salt.

Reduction of the Carbon-Iodine Bond and its Selectivity

The carbon-iodine (C-I) bond in this compound is a key site for synthetic transformations, allowing for the introduction of a variety of substituents. The reduction of this bond to a carbon-hydrogen (C-H) bond can be achieved through several methods, with the choice of reagent being crucial for ensuring selectivity and avoiding the reduction of other functional groups present in the molecule, such as the ester and the pyridine ring.

Catalytic hydrogenation is a common method for the reduction of aryl halides. However, the conditions required can sometimes lead to the reduction of the pyridine ring. liv.ac.uk A more chemoselective approach involves the use of transfer hydrogenation. For instance, rhodium complexes, promoted by an iodide anion, have been shown to efficiently catalyze the transfer hydrogenation of various quaternary pyridinium (B92312) salts under mild conditions, affording piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk This suggests that careful control of the catalyst and reaction conditions could allow for the selective reduction of the C-I bond.

Another approach is the use of reductive cross-coupling reactions. Nickel-catalyzed reductive cross-coupling of aryl iodides has been demonstrated with broad functional group compatibility. acs.org Similarly, copper-catalytic systems enable the reductive coupling of aryl iodides with various partners, offering a practical method for C-C bond formation. nih.gov Bismuth-photocatalyzed activation and coupling of aryl iodides also presents a chemoselective route for C-C bond formation. nih.gov These methods could potentially be adapted for the selective functionalization of the 5-position of this compound following the reduction of the iodine.

The table below summarizes some potential catalytic systems for the reduction or functionalization of the C-I bond, based on studies of related aryl iodides.

Catalytic System Reaction Type Potential Application to this compound Reference
[Cp*RhCl2]2 / HCOOH-Et3NTransfer HydrogenationSelective reduction of the C-I bond to C-H. liv.ac.uk
Nickel / ReductantReductive Cross-CouplingIntroduction of various functional groups at the 5-position. acs.org
Copper / ReductantReductive Cross-CouplingFormation of C-C or C-heteroatom bonds at the 5-position. nih.gov
Bismuth / PhotocatalystPhotocatalytic C-H FunctionalizationCoupling with nucleophiles at the 5-position. nih.gov

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the 4-position of the pyridine ring is a versatile functional group that can undergo a variety of reactions, including etherification, esterification, and can be protected and deprotected as needed during a synthetic sequence. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of other substituents.

Etherification and Esterification Reactions of the Hydroxyl Moiety

Copper-catalyzed methods have been developed for the N- and O-arylation of hydroxypyridines. nih.govacs.org The choice of ligand and reaction conditions can direct the reaction towards either the N- or O-arylated product. For instance, the use of a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) as a ligand has been shown to facilitate the O-arylation of 3-hydroxypyridines. nih.gov Alkylation with alkyl halides can also lead to a mixture of N- and O-alkylated products, with the reaction at the nitrogen being a Menschutkin reaction and the reaction at the oxygen being analogous to a Williamson ether synthesis. ysu.edu Lewis acid catalysts have also been employed for the alkylation of hydroxypyridines with epoxides. researchgate.net

Esterification of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides. The reaction is often carried out in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity. However, the nucleophilicity of the ring nitrogen in the pyridone tautomer can lead to competing N-acylation. chemicalforums.com The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of alcohols. youtube.com

The following table outlines general conditions for the etherification and esterification of hydroxypyridines.

Reaction Reagents and Conditions Potential Product with this compound Reference
O-ArylationAryl halide, Cu catalyst, ligand, base4-Aryloxy-5-iodonicotinate nih.govacs.org
O-AlkylationAlkyl halide, base4-Alkoxy-5-iodonicotinate ysu.edu
O-Alkylation with EpoxidesEpoxide, Lewis acid catalyst4-(Hydroxyalkoxy)-5-iodonicotinate researchgate.net
O-AcylationAcid chloride/anhydride (B1165640), base (e.g., pyridine, DMAP)4-Acyloxy-5-iodonicotinate chemicalforums.comyoutube.com

Tautomerism and Keto-Enol Equilibrium Studies of the Hydroxypyridine System

This compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-pyridone (keto) form. wikipedia.orgchemtube3d.com In solution, the keto tautomer is generally favored due to intermolecular hydrogen bonding. chemtube3d.comresearchgate.net However, the enol tautomer can become more significant in dilute solutions or in non-polar solvents. In the gas phase, the enol tautomer is often the dominant species. wikipedia.orgrsc.org

The position of the equilibrium is influenced by the substituents on the pyridine ring. The iodo and ethyl nicotinate groups in this compound will have an electronic effect on the pyridine ring, which in turn will affect the relative stabilities of the two tautomers. Ab initio calculations have been used to study the tautomerism of 4-pyridone, providing theoretical estimates of the relative stabilities of the tautomers. wayne.edu

Reactions Involving the Ester Functionality of this compound

The ethyl ester group at the 3-position of the pyridine ring is susceptible to nucleophilic attack, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis and Saponification Mechanisms of the Ethyl Ester

The hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid can be carried out under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid. youtube.com

Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. acs.org

The hydrolysis of ethyl nicotinate has been studied in various contexts, including in skin homogenates where the reaction follows Michaelis-Menten kinetics, indicating enzymatic catalysis. researchgate.net The principles of ester hydrolysis are well-established and can be applied to this compound, taking into account the electronic influence of the iodo and hydroxyl substituents on the reactivity of the ester group.

Transesterification Reactions for Ester Diversification

The ethyl ester functionality of this compound presents an opportunity for structural modification through transesterification. This class of reactions involves the exchange of the ethyl group for a different alkyl or aryl group from an alcohol, catalyzed by either an acid or a base. The general transformation can be represented as:

General Scheme for Transesterification:

Generated code

Where R'OH represents the new alcohol.

The reaction equilibrium can be manipulated by controlling the concentration of the reactant alcohol or by removing the ethanol byproduct. Common catalysts for this transformation include mineral acids such as sulfuric acid, and bases like sodium alkoxides. The choice of catalyst and reaction conditions is crucial and can be influenced by the nature of the incoming alcohol (R'OH).

Catalyst TypeExample CatalystGeneral Conditions
AcidH₂SO₄, p-TsOHExcess of R'OH, elevated temperatures, removal of ethanol
BaseNaOR', KOR'Stoichiometric or catalytic amounts, anhydrous conditions

While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for a wide range of ethyl esters. The reactivity of the ester is influenced by the electronic properties of the substituted pyridine ring. The presence of the electron-withdrawing iodine atom and the pyridyl nitrogen may enhance the electrophilicity of the ester carbonyl, potentially facilitating the nucleophilic attack by the incoming alcohol.

Reduction of the Ester Group to Alcohol Functionality

The ester group in this compound can be reduced to a primary alcohol, yielding (4-hydroxy-5-iodo-3-pyridyl)methanol. This transformation is a fundamental process in organic synthesis, providing access to a key synthetic intermediate.

General Scheme for Ester Reduction:

Generated code

Common reducing agents for this purpose include complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Another widely used reducing agent is sodium borohydride (B1222165) (NaBH₄). While generally less reactive than LiAlH₄, its reactivity can be enhanced by the addition of activating agents like lithium chloride or by performing the reaction in alcoholic solvents. The choice between LiAlH₄ and NaBH₄ often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. Given the structure of this compound, the use of a strong reducing agent like LiAlH₄ would be effective.

Reducing AgentTypical SolventKey Considerations
Lithium aluminum hydride (LiAlH₄)THF, Diethyl etherHighly reactive, requires anhydrous conditions, reacts with protic groups
Sodium borohydride (NaBH₄)Methanol (B129727), EthanolMilder, more selective, can be used in protic solvents

Mechanistic Investigations of Key Transformations of this compound

A deeper understanding of the reactions involving this compound can be achieved through mechanistic studies. These investigations provide insights into the reaction pathways, energetics, and the structures of transient species.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

For the transesterification reaction, kinetic analysis could differentiate between an acid-catalyzed and a base-catalyzed mechanism. In the acid-catalyzed pathway, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon. In the base-catalyzed pathway, the deprotonation of the alcohol to form a more potent alkoxide nucleophile is a key step.

In the case of ester reduction with a hydride reagent, the rate of the reaction would likely depend on the concentration of both the ester and the hydride source. The rate-determining step is typically the initial nucleophilic attack of the hydride ion on the ester carbonyl carbon.

Transition State Analysis and Reaction Energetics

Computational chemistry provides powerful tools for analyzing the transition states and energetics of reaction pathways. Transition state theory posits that the rate of a reaction is related to the free energy difference between the reactants and the transition state.

For the transesterification of this compound, computational models could be employed to calculate the activation energies for different proposed mechanisms. This would involve locating the transition state structures for the nucleophilic attack and the subsequent proton transfer steps. The relative energies of these transition states would indicate the most favorable reaction pathway.

Similarly, for the reduction of the ester, the energetics of the hydride attack on the carbonyl group can be modeled. The transition state would feature a partially formed C-H bond and a partially broken C=O π-bond. The calculated activation barrier for this step would provide a quantitative measure of the reaction's feasibility. These computational studies can also assess the influence of the iodo and hydroxyl substituents on the stability of the transition states and, consequently, on the reaction rates.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 4 Hydroxy 5 Iodonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Ethyl 4-hydroxy-5-iodonicotinate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

One-Dimensional NMR Techniques (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The aromatic region would display two singlets corresponding to the protons on the pyridine (B92270) ring. The hydroxyl proton would also produce a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the ester would appear at the lowest field, while the carbons of the ethyl group would be found at the highest field. The iodine substituent would cause a significant downfield shift for the carbon atom to which it is attached.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 (Pyridine)8.1 - 8.3-
H6 (Pyridine)8.0 - 8.2-
OHVariable-
CH₂ (Ethyl)4.2 - 4.4 (quartet)61 - 63
CH₃ (Ethyl)1.3 - 1.5 (triplet)14 - 16
C2 (Pyridine)-145 - 150
C3 (Pyridine)-120 - 125
C4 (Pyridine)-160 - 165
C5 (Pyridine)-90 - 95
C6 (Pyridine)-148 - 153
C=O (Ester)-168 - 172
CH₂ (Ethyl)-61 - 63
CH₃ (Ethyl)-14 - 16

Note: Predicted values are based on computational models and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the ethyl group and the pyridine ring to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can be useful for confirming the spatial arrangement of substituents on the pyridine ring.

Solid-State NMR Applications for Polymorph Analysis and Bulk Structure

While solution-state NMR provides information on the molecule in a dissolved state, solid-state NMR (ssNMR) can analyze the compound in its crystalline form. acs.orgnih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local environment of the nuclei in the crystal lattice. acs.org For this compound, ssNMR could be used to identify and characterize different crystalline forms, which may have different physical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the unambiguous determination of the elemental formula (C₈H₈INO₃), as it would be unique to this combination of atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, expected fragmentation pathways would include:

Loss of the ethyl group: A common fragmentation would be the cleavage of the ester's ethyl group, resulting in a prominent peak corresponding to the rest of the molecule.

Loss of ethylene (B1197577) from the ethyl group: Another possibility is the loss of an ethylene molecule from the ethyl ester.

Decarbonylation: The loss of a carbon monoxide (CO) molecule from the ester group is another potential fragmentation pathway.

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can also occur, leading to smaller fragment ions.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.

Ionization Techniques and Their Applicability

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties, such as polarity and thermal stability. For this compound, several ionization methods are applicable.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for polar molecules like this compound, which possesses a hydroxyl group and an ester functional group. ESI would likely produce the protonated molecule [M+H]⁺ in positive ion mode, providing clear molecular weight information with minimal fragmentation. In negative ion mode, the deprotonated molecule [M-H]⁻ could be observed, stemming from the acidic phenolic hydroxyl group. This technique is particularly advantageous when analyzing samples directly from a liquid chromatography stream (LC-MS).

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation. While this provides a detailed fragmentation pattern that can be used as a molecular fingerprint for structural elucidation, it may not always show a prominent molecular ion peak for compounds that are prone to fragmentation. For this compound, EI would likely cause fragmentation at the ester linkage and potentially cleavage of the C-I bond.

Chemical Ionization (CI): A softer alternative to EI, CI uses a reagent gas to ionize the analyte through proton transfer or adduction. This results in less fragmentation than EI, typically showing a strong protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI could be employed for this compound by co-crystallizing the sample with a suitable matrix that absorbs the laser energy, leading to soft ionization of the analyte. This would also be expected to yield the molecular ion with high efficiency.

Ionization TechniqueExpected Ion(s)FragmentationApplicability for this compound
Electrospray Ionization (ESI) [M+H]⁺, [M-H]⁻, [M+Na]⁺LowHigh, suitable for confirming molecular weight and for LC-MS.
Electron Ionization (EI) M⁺ (potentially weak), various fragment ionsHighModerate, provides a fingerprint mass spectrum for structural confirmation.
Chemical Ionization (CI) [M+H]⁺Low to moderateHigh, provides clear molecular weight information with less fragmentation than EI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) [M+H]⁺, [M+Na]⁺LowModerate, useful for obtaining molecular weight data with minimal fragmentation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present.

The IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its specific functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is anticipated around 1720-1700 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretching: The aromatic ring vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the low-frequency region of the spectrum, typically around 600-500 cm⁻¹.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. For instance, the orientation of the ethyl ester group relative to the pyridine ring could influence the exact frequencies and intensities of certain vibrational modes. Hydrogen bonding between the hydroxyl group and the ester carbonyl or the pyridine nitrogen can also be inferred from shifts in the respective stretching frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Hydroxyl (O-H)3400-3200 (broad)Stretching
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
Ester Carbonyl (C=O)1720-1700 (strong)Stretching
Aromatic C=C/C=N1600-1450Stretching
Ester C-O1300-1100Stretching
Carbon-Iodine (C-I)600-500Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

The chromophore in this compound is the substituted pyridine ring. The electronic spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the hydroxyl and iodo substituents, as well as the ethyl ester group, will influence the position and intensity of these absorption maxima (λ_max). The nicotinate (B505614) system, being an aromatic heterocycle, will have characteristic absorptions in the UV region. The electron-donating hydroxyl group and the electron-withdrawing ester group will affect the energy of the electronic transitions.

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.orgnih.gov For this compound, changing the solvent is expected to alter the λ_max.

Positive Solvatochromism (Bathochromic or Red Shift): An increase in solvent polarity stabilizes the more polar excited state to a greater extent than the ground state, leading to a shift to longer wavelengths. wikipedia.org

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar and is stabilized more by polar solvents than the excited state, a shift to shorter wavelengths is observed with increasing solvent polarity. wikipedia.org

Given the presence of the hydroxyl group capable of hydrogen bonding, significant solvent effects are anticipated. In protic solvents, hydrogen bonding can lead to pronounced shifts in the electronic spectra. A systematic study using a range of solvents with varying polarities would reveal the nature of the electronic transitions and the change in dipole moment upon excitation.

SolventPolarity (Dielectric Constant)Expected Shift DirectionRationale
Hexane (B92381)Low-Non-polar reference
Dichloromethane (B109758)MediumBathochromicIncreased stabilization of the likely more polar excited state.
Ethanol (B145695)High (Protic)Bathochromic/HypsochromicComplex effects due to hydrogen bonding with both the hydroxyl and ester groups.
WaterHigh (Protic)Bathochromic/HypsochromicStrong hydrogen bonding and high polarity leading to significant shifts.

X-ray Diffraction Techniques for Crystal Structure Analysis

X-ray diffraction (XRD) stands as a cornerstone for the unambiguous determination of the solid-state structure of crystalline materials. For this compound, both single crystal and powder XRD techniques provide invaluable information regarding its molecular and supramolecular architecture.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of this compound with an X-ray beam, the resulting diffraction pattern can be analyzed to generate a detailed model of the molecular structure. This analysis yields crucial data including bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule.

For this compound, which contains a stereocenter, SC-XRD is instrumental in determining its absolute configuration. The presence of the heavy iodine atom facilitates the use of anomalous dispersion to unambiguously assign the spatial arrangement of the substituents around the chiral center.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.854
b (Å)10.231
c (Å)14.567
α (°)90
β (°)90
γ (°)90
Volume (ų)1170.5
Z4
Density (calculated) (g/cm³)1.658
R-factor0.035

This data is hypothetical and serves as an illustrative example of what could be obtained from a single crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical properties, and their identification is critical in pharmaceutical and materials science. A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For this compound, PXRD can be employed to:

Confirm the phase purity of a bulk sample.

Identify the presence of any polymorphic impurities.

Monitor phase transformations under different conditions (e.g., temperature, humidity).

Assess the degree of crystallinity of a sample.

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material. In the crystal structure of this compound, several types of intermolecular interactions are anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) and the ester carbonyl group (C=O) are capable of participating in hydrogen bonding, which is a strong directional interaction that significantly influences crystal packing.

Halogen Bonding: The iodine atom, being a heavy halogen, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the oxygen atoms of the hydroxyl and carbonyl groups.

The analysis of the crystal packing of related structures often reveals the formation of complex supramolecular architectures through these interactions. For instance, in similar heterocyclic compounds, molecules are often observed to form chains or sheets held together by a network of hydrogen and halogen bonds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques for purity assessment and impurity profiling.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A robust HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

Method development would focus on optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak of this compound and any potential impurities. The method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Hypothetical HPLC Method Validation Summary:

ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)99.5 - 100.8%98.0 - 102.0%
Precision (% RSD)< 1.0%≤ 2.0%
Limit of Detection (LOD)0.01 µg/mLReportable
Limit of Quantitation (LOQ)0.03 µg/mLReportable

This table presents hypothetical validation data for an HPLC method.

While this compound itself may not be sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent technique for the identification and quantification of volatile impurities that may be present from the synthesis process. These impurities could include residual solvents or volatile by-products.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where volatile components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used to identify the individual impurities by comparison with spectral libraries.

Potential Volatile Impurities in this compound:

Impurity NamePotential Source
EthanolResidual solvent from synthesis or purification
Diethyl etherResidual solvent from extraction
PyridineStarting material or degradation product
TriethylamineReagent used in synthesis

This table lists potential volatile impurities that could be detected by GC-MS.

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of the target compound, this compound, from reaction mixtures or crude extracts is a critical step to obtain a high-purity material suitable for further analytical characterization and research. Preparative chromatography, a technique used to separate and purify larger quantities of compounds, is an essential methodology for this purpose. While specific literature detailing the preparative chromatographic purification of this compound is not extensively available, methods can be inferred from the established purification protocols for structurally similar compounds, such as other substituted nicotinic acid esters and halogenated pyridines.

The choice of the preparative chromatographic technique and the specific conditions depend on the physicochemical properties of this compound, including its polarity, solubility, and the nature of the impurities present in the crude mixture. Both normal-phase and reversed-phase chromatography can be considered for its purification.

Normal-Phase Preparative Chromatography

Normal-phase chromatography, typically employing a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase, is a common technique for the purification of moderately polar organic compounds. For this compound, which possesses a polar pyridine ring, a hydroxyl group, and an ester functional group, normal-phase chromatography is a viable option.

The crude material, dissolved in a minimal amount of a suitable solvent, is loaded onto a silica gel column. The separation is then achieved by eluting the column with a mobile phase, which is typically a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

A typical purification procedure would involve monitoring the elution of the compounds using thin-layer chromatography (TLC) to identify the fractions containing the desired product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 1: Hypothetical Normal-Phase Preparative Chromatography Parameters for this compound

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Gradient Profile 0% to 50% Ethyl Acetate over 30 min
Flow Rate 20-50 mL/min (for a medium-sized column)
Detection UV at 254 nm
Sample Loading Dry loading or injection in minimal dichloromethane

This table presents a hypothetical set of parameters based on the purification of structurally related nicotinic acid esters.

Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar and moderately non-polar compounds. wikipedia.org It utilizes a non-polar stationary phase, most commonly a C18-functionalized silica, and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. wikipedia.org Given the polar nature of this compound, RP-HPLC is expected to be a highly effective method for its purification, offering high resolution and efficiency. warwick.ac.uk

For preparative RP-HPLC, the crude sample is dissolved in a suitable solvent, often the mobile phase itself, and injected onto the column. The separation is achieved by a gradient elution, where the concentration of the organic modifier is increased over time. This allows for the efficient separation of the target compound from both more polar and less polar impurities. The use of buffers, such as formic acid or ammonium (B1175870) acetate, in the mobile phase can help to improve peak shape and reproducibility, especially for ionizable compounds like pyridines. biotage.com

The scalability of RP-HPLC methods from analytical to preparative scale is a significant advantage, allowing for the development and optimization of the separation on a smaller scale before committing to a large-scale purification. sielc.com

Table 2: Postulated Reversed-Phase Preparative HPLC Parameters for this compound

ParameterCondition
Stationary Phase C18-functionalized Silica (e.g., 10 µm particle size)
Column Dimensions 250 mm x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Profile 20% to 80% B over 40 min
Flow Rate 20 mL/min
Detection UV at 270 nm
Injection Volume 1-5 mL of a concentrated solution

This table outlines postulated conditions for the preparative RP-HPLC purification of this compound, inferred from methods used for similar pyridine derivatives. researchgate.netscispace.com

The selection between normal-phase and reversed-phase preparative chromatography will ultimately depend on the specific impurity profile of the crude this compound. In some cases, a multi-step purification protocol, potentially involving both techniques, may be necessary to achieve the desired level of purity.

Computational and Theoretical Investigations of Ethyl 4 Hydroxy 5 Iodonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of ethyl 4-hydroxy-5-iodonicotinate at the atomic level. These methods allow for a precise examination of the molecule's electronic and structural features.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) reveal key information about the molecule's electrophilic and nucleophilic sites. The HOMO is typically localized on the electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, highlighting potential sites for nucleophilic attack.

Conformational Analysis and Energy Minimization of this compound Isomers

The flexibility of the ethyl ester group and the potential for rotation around single bonds in this compound give rise to various possible conformations. Conformational analysis, often performed using methods like Potential Energy Surface (PES) scans, systematically explores these different spatial arrangements. nih.govcore.ac.uk By rotating key dihedral angles, researchers can identify the most stable, low-energy conformers. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in experimentally obtained spectra and for confirming the molecular structure. Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or dynamic processes.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with the peaks observed in an experimental FT-IR spectrum. This allows for the assignment of specific vibrational modes, such as the stretching of the C=O, O-H, and C-I bonds, and the various vibrations of the pyridine (B92270) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This analysis helps to identify the nature of the electronic excitations, such as π-π* transitions within the aromatic system. nih.gov

A comparison of predicted and experimental spectroscopic data for a related compound is presented in the table below.

Spectroscopic Data Comparison for Ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate
Technique
IR (cm-1)
1H NMR (ppm)
13C NMR (ppm)
LCMS (m/z)

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. semanticscholar.org These descriptors help in identifying the most probable sites for chemical reactions.

Local Reactivity Descriptors: To pinpoint specific reactive sites within the molecule, local reactivity descriptors are employed. The Fukui function is a key descriptor that indicates the change in electron density at a particular site when an electron is added or removed. semanticscholar.orgscm.com Regions with a high value for the Fukui function for nucleophilic attack (f+) are susceptible to attack by nucleophiles, while those with a high value for electrophilic attack (f-) are prone to attack by electrophiles. researchgate.net The dual descriptor, which is related to the Fukui function, can also be used to unambiguously identify nucleophilic and electrophilic regions of a molecule. researchgate.netrevistadechimie.ro

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Investigation of Dynamic Behavior in Solution and Solid State Environments

MD simulations can model the behavior of this compound in condensed phases, such as in a solution or in a crystalline solid. By simulating the movements of the molecule and its surrounding environment, MD can reveal information about:

Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Conformational Dynamics: The transitions between different stable conformations and the energy barriers associated with these changes.

Intermolecular Interactions: The nature and strength of interactions between molecules of this compound in the solid state, which are crucial for understanding its crystal packing and properties.

Solvation Effects and Solvent-Compound Interactions

The biological activity and reactivity of a compound are significantly influenced by its interaction with the surrounding solvent. Computational methods, such as Density Functional Theory (DFT) combined with continuum or hybrid solvation models, are employed to study these effects. rsc.org For a molecule like this compound, key structural features—the pyridine ring, the hydroxyl group, the iodo substituent, and the ethyl ester—dictate its interactions with solvents.

Theoretical studies on similar pyridine derivatives demonstrate that solvent polarity plays a crucial role in polarizing chemical bonds. jlu.edu.cn In polar protic solvents like water or ethanol (B145695), the hydroxyl group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. jlu.edu.cnresearchgate.net Molecular dynamics (MD) simulations on related compounds show that specific hydrogen bonding interactions with solvent molecules can lead to the formation of a stable solvation shell, influencing the compound's conformational preferences and electronic structure. jlu.edu.cn The entropy changes associated with adduct formation in different solvents are largely governed by these solvation effects. researchgate.net

Conversely, in aprotic solvents, while hydrogen bonding is less prevalent, dipole-dipole and van der Waals interactions will dominate. The large, polarizable iodine atom can also participate in significant interactions, including halogen bonding, with certain solvent molecules. researchgate.net Understanding these solvent-compound interactions is critical for predicting the molecule's behavior in both chemical reactions and biological environments.

Molecular Docking and Ligand-Macromolecule Interaction Principles

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate like this compound. nih.gov

Theoretical Frameworks for Ligand-Receptor Binding Prediction

The prediction of ligand-receptor binding is founded on the principle that molecules will adopt a conformation that minimizes the free energy of the system. nih.gov Computational prediction of these interactions has become essential for narrowing the vast search space in early-stage drug discovery. nih.gov Ligand-based methods assume that structurally similar molecules will have similar biological activities, while structure-based methods rely on the 3D structure of the target protein. nih.gov

Molecular docking algorithms explore the conformational space of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity. These scoring functions are mathematical models that approximate the free energy of binding by considering terms such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. nih.gov More advanced methods, like free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions but are computationally much more demanding. nih.gov

Computational Analysis of Binding Site Interactions and Interaction Hotspots

Analysis of the docked poses of a ligand reveals key interactions within the receptor's binding site. For this compound, several types of interactions are anticipated. The hydroxyl group and the ester carbonyl can form hydrogen bonds with polar amino acid residues. The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues like tryptophan, a common interaction for nicotinic agonists. pnas.org

A crucial feature of this molecule is the iodine atom. Halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, is increasingly recognized as a significant contributor to binding affinity. researchgate.netdntb.gov.ua Theoretical studies on halopyridines have quantified the energetics of these bonds, which can be comparable in strength to hydrogen bonds. researchgate.net In a protein binding site, the iodine of this compound could form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or aspartate residue. Docking studies on similar iodinated compounds have confirmed the importance of such interactions for binding affinity. researchgate.net

"Hotspots" are regions within a binding site that contribute disproportionately to the binding free energy. nih.gov Computational solvent mapping techniques can identify these hotspots by simulating the interaction of small molecular probes with the protein surface. nih.govblopig.com Identifying that a ligand's key functional groups align with these hotspots provides strong evidence for a productive binding mode.

Functional Group of LigandPotential Interaction TypePotential Interacting Residues in Receptor
Pyridine Ring NitrogenHydrogen Bond Acceptor, Halogen Bond AcceptorSer, Thr, Tyr, Asn, Gln, Backbone NH
4-Hydroxy GroupHydrogen Bond Donor/AcceptorAsp, Glu, His, Ser, Thr, Backbone C=O
5-Iodo SubstituentHalogen Bond Donor, Hydrophobic InteractionBackbone C=O, Ser, Thr, Asp, Glu, Leu, Val
Ethyl Ester Group (Carbonyl)Hydrogen Bond AcceptorAsn, Gln, Arg, Lys, Backbone NH
Pyridine Ringπ-π Stacking, Cation-π InteractionPhe, Tyr, Trp, His

Structure-Activity Relationship (SAR) Modeling Principles

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that posits the biological activity of a compound is directly related to its chemical structure. longdom.org By systematically modifying a molecule's structure and observing the corresponding changes in activity, researchers can identify the chemical features responsible for its biological effects. This knowledge guides the optimization of lead compounds into potent and selective drug candidates. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling formalizes the SAR principle by creating mathematical models that correlate the chemical structure of compounds with their biological activities. fiveable.mewikipedia.org These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the activity of new or untested compounds. longdom.org

Common descriptors include those related to:

Hydrophobicity: such as the partition coefficient (logP).

Electronics: such as Hammett constants or atomic partial charges.

Sterics: such as molar refractivity or molecular volume.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation. A robust QSAR model not only has predictive power but also provides insight into the mechanism of action. nih.gov For a series of nicotinic acid derivatives, QSAR studies have shown that affinity can be modulated by a combination of lipophilicity and the steric volume of substituents. researchgate.net For instance, a hypothetical QSAR study on analogs of this compound might yield an equation that quantifies the impact of substituents at various positions on the pyridine ring.

AnalogSubstituent (R)logPMolar Refractivity (MR)Observed Activity (IC50, nM)Predicted Activity (IC50, nM)
1-H1.545.2150145
2-Cl2.150.195102
3-CH32.050.5120115
4-OCH31.852.3135140
5 (Target)-I2.859.85055

Pharmacophore Modeling Concepts and Virtual Screening Strategies

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.govyoutube.com

For this compound, a potential pharmacophore model could include:

A hydrogen bond donor (the 4-OH group).

A hydrogen bond acceptor (the ester carbonyl oxygen).

An aromatic ring feature (the pyridine ring).

A halogen bond donor feature (the iodine atom).

Once a pharmacophore model is developed, either based on a set of active ligands (ligand-based) or the structure of the receptor's binding site (structure-based), it can be used as a 3D query to search large chemical databases. slideshare.netmdpi.com This process, known as virtual screening, rapidly identifies molecules that match the pharmacophore and are therefore likely to be active, significantly reducing the number of compounds that need to be synthesized and tested experimentally. youtube.com The effectiveness of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive "decoy" molecules. mdpi.com Studies on nicotinic agonists have successfully used pharmacophore models to define the spatial relationship between key features like a cationic center and a hydrogen bond acceptor, leading to the design of new, potent compounds. nih.govpnas.org

In Silico Prediction of Novel Derivatives and Reactivity Profiles of this compound

The advancement of computational chemistry has provided powerful tools for the in silico design and evaluation of novel molecular structures, offering predictions of their chemical reactivity and potential biological activity before their actual synthesis. For this compound, a multi-substituted pyridine derivative, these computational methods are invaluable for exploring its chemical space and identifying potentially useful derivatives. This section focuses on the theoretical approaches to predict novel derivatives and to understand the reactivity profile of this specific compound.

Strategies for In Silico Derivative Design

The design of novel derivatives of this compound can be systematically approached by considering modifications at several key positions on the pyridine ring and its substituents. Computational strategies often involve the generation of a virtual library of related compounds, followed by the calculation of various molecular descriptors to predict their properties. These descriptors can include electronic, steric, and lipophilic parameters, which are crucial for understanding structure-activity relationships (SAR).

One common approach is to introduce a variety of substituents at the available positions on the pyridine ring, such as the C2 and C6 positions, or to modify the existing functional groups. For instance, the ethyl ester group could be replaced with other alkyl esters, amides, or hydrazides to alter solubility and hydrogen bonding capabilities. nih.gov Similarly, the hydroxyl group could be etherified or acylated to modulate its electronic influence on the ring. The iodine atom, a key feature of the molecule, could be replaced by other halogens or by groups that can participate in further coupling reactions.

Reactivity Profile Analysis

The reactivity of this compound is governed by the interplay of its various functional groups: the electron-withdrawing ethyl nicotinate (B505614) backbone, the electron-donating hydroxyl group, and the iodo substituent. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of molecules. nih.gov Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), provide significant insights into the molecule's reactivity. researchgate.netjocpr.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO represents its ability to accept electrons, indicating its electrophilic character. libretexts.org The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. tjnpr.org A smaller energy gap suggests higher reactivity. wjarr.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For this compound, the MEP would likely show a negative potential (red/yellow) around the hydroxyl oxygen and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites for nucleophilic attack. researchgate.net

Predicted Reactivity Descriptors

The interplay of these groups suggests that the pyridine ring is activated towards certain reactions and deactivated towards others. For instance, the electron-rich nature endowed by the hydroxyl group might facilitate electrophilic substitution at positions ortho and para to it, although the steric hindrance from the adjacent iodo and ethyl ester groups would be a significant factor.

In Silico Prediction of Novel Derivatives

Based on the theoretical reactivity profile, novel derivatives can be designed to fine-tune the electronic and steric properties of the parent molecule. For example, replacing the iodine atom with different functional groups via computational substitution can predict how the molecule's reactivity and potential interactions with biological targets might change.

The following table illustrates a hypothetical set of novel derivatives and the predicted qualitative changes in their electronic properties based on the nature of the substituent at the C5 position, keeping the rest of the molecule constant.

Table 1: Predicted Electronic Properties of Hypothetical C5-Substituted Derivatives of Ethyl 4-hydroxynicotinate

DerivativeC5-Substituent (R)Predicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Change in Reactivity
Parent -IBaselineBaselineBaseline
Derivative 1 -BrSlight IncreaseSlight IncreaseSimilar to parent
Derivative 2 -ClSlight IncreaseSlight IncreaseSimilar to parent
Derivative 3 -FIncreaseIncreaseSlightly less reactive than parent
Derivative 4 -CNDecreaseSignificant DecreaseMore electrophilic
Derivative 5 -NO₂Significant DecreaseSignificant DecreaseSignificantly more electrophilic
Derivative 6 -CH₃IncreaseSlight IncreaseMore nucleophilic
Derivative 7 -OCH₃Significant IncreaseIncreaseSignificantly more nucleophilic

This table is for illustrative purposes and the predicted effects are based on general principles of substituent effects on aromatic systems.

The rationale behind these predictions is based on the electronic nature of the substituents. Electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) are expected to lower both HOMO and LUMO energies, making the molecule more electrophilic. researchgate.net Conversely, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) would raise the HOMO energy, increasing the molecule's nucleophilicity.

Frontier Molecular Orbital Analysis

A deeper understanding of the reactivity can be gained by analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly influenced by the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions, including the carbonyl group of the ester and the carbon atoms of the pyridine ring. wuxiapptec.com

By computationally modeling these orbitals for a series of virtual derivatives, researchers can predict how different substituents will alter the sites of highest reactivity, guiding the synthesis of new compounds with desired chemical properties.

Derivatization Strategies and Analogue Synthesis Based on Ethyl 4 Hydroxy 5 Iodonicotinate Scaffold

Modification of the Hydroxyl Group for Functional Diversity

The hydroxyl group of ethyl 4-hydroxy-5-iodonicotinate is a prime site for introducing functional diversity. Its nucleophilic character allows for reactions such as etherification and esterification, while its activation can pave the way for amidation and sulfonylation, leading to a broad spectrum of derivatives.

Etherification to Alkyl and Aryl Ethers

The conversion of the hydroxyl group to an ether linkage is a common strategy to modulate the lipophilicity and steric bulk of the molecule. The Williamson ether synthesis is a classical and widely applicable method for this transformation. youtube.combyjus.comtaylorandfrancis.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

A general representation of the Williamson ether synthesis on the this compound scaffold is as follows: The 4-hydroxyl group is treated with a base, such as sodium hydride, to generate the corresponding sodium alkoxide. This intermediate then undergoes a nucleophilic substitution reaction with an appropriate alkyl or aryl halide (e.g., R-Br, where R is an alkyl or aryl group) to yield the desired ether derivative. The choice of base and reaction conditions, such as temperature and solvent (commonly acetonitrile (B52724) or dimethylformamide), are crucial for the success of the reaction and are typically optimized based on the specific substrate. byjus.com

Starting MaterialReagentsProduct
This compound1. Base (e.g., NaH) 2. Alkyl/Aryl Halide (R-X)Ethyl 4-alkoxy/aryloxy-5-iodonicotinate

Esterification to Diverse Ester Moieties

Esterification of the 4-hydroxyl group provides another avenue for introducing a wide variety of substituents. This can be achieved through acylation with acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. The resulting ester linkage can influence the molecule's polarity, solubility, and potential as a pro-drug, where the ester may be cleaved in vivo to release the active hydroxyl compound.

A common method for esterification involves reacting the hydroxyl group with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. organic-chemistry.org Alternatively, direct esterification with a carboxylic acid can be accomplished using a catalyst like 4-(dimethylamino)pyridine (DMAP) or by employing coupling agents that activate the carboxylic acid. organic-chemistry.org

Starting MaterialReagentsProduct
This compoundAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine)Ethyl 4-acyloxy-5-iodonicotinate
This compoundCarboxylic Acid (RCOOH), Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP)Ethyl 4-acyloxy-5-iodonicotinate

Amidation and Sulfonylation through Hydroxyl Activation

Further diversification can be achieved by converting the hydroxyl group into amides or sulfonamides. This typically requires activation of the hydroxyl group to make it a better leaving group. One approach involves converting the hydroxyl to a sulfonate ester, such as a tosylate or mesylate, which can then be displaced by an amine.

Direct catalytic amidation of esters with amines is also a developing field, with various catalysts being explored to facilitate this transformation under milder conditions. mdpi.com For sulfonylation, the hydroxyl group can be reacted with a sulfonyl chloride in the presence of a base. A notable development is the copper-assisted sulfonylation of hydroxypyridines using sodium sulfinates, which offers a base- and ligand-free method to form pyridinyl sulfonate esters. mdpi.com

Diversification via the Iodine Atom of this compound

The iodine atom at the 5-position is a key handle for introducing a vast array of substituents through various cross-coupling and substitution reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed reactions.

Cross-Coupling Reactions to Introduce Carbon-Carbon Bonds (e.g., aryl, alkenyl, alkynyl substituents)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of the pyridine ring. The choice of coupling partner dictates the type of substituent introduced.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups by coupling the iodo-scaffold with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, coupling with phenylboronic acid would yield the 5-phenyl derivative.

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the coupling of the iodo-compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. wikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups by coupling the iodo-scaffold with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Reaction TypeCoupling PartnerProduct Type
Suzuki-Miyaura CouplingBoronic Acid/Ester (R-B(OR)₂)Aryl or Vinyl Substituted
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Alkynyl Substituted
Heck ReactionAlkene (R-CH=CH₂)Alkenyl Substituted

Introduction of Heteroatoms (e.g., sulfur, nitrogen via displacement reactions)

The iodine atom can also be displaced by heteroatom nucleophiles, although this is generally less common than cross-coupling reactions for aryl iodides unless the ring is activated towards nucleophilic aromatic substitution.

Introduction of Sulfur: Thiolation can be achieved by reacting the iodo-compound with a thiol or a thiolate salt. This can sometimes be facilitated by a catalyst or by activation of the iodo-group. The generation of thiyl radicals from 5-iodo-4-thiouridine through photolysis suggests a potential, albeit specialized, route for sulfur introduction. nih.gov

Introduction of Nitrogen: The introduction of nitrogen-based substituents can be accomplished through amination reactions. This can involve direct nucleophilic aromatic substitution with amines, which may require harsh conditions or specific activation of the pyridine ring. chemrxiv.org Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more general and milder alternative for forming carbon-nitrogen bonds.

Radiolabeling Strategies

The presence of a stable iodine atom on the pyridine ring of this compound makes it an ideal candidate for radiolabeling, a critical technique in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. The introduction of radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I, can be achieved through various established methods. nih.gov

These radioisotopes offer distinct advantages for different research and clinical needs. ¹²³I is a gamma emitter with a half-life of 13.2 hours, making it suitable for single-photon emission computed tomography (SPECT) imaging. nih.gov ¹²⁵I, with a longer half-life of 59.4 days, is also a gamma emitter and is often used in in-vitro assays and autoradiography. nih.gov ¹³¹I is unique in that it emits both beta particles and gamma rays, allowing for its use in both therapy (theranostics) and imaging. nih.gov

The most common strategy for introducing these isotopes would be through isotopic exchange reactions, where the stable ¹²⁷I atom is replaced with a radioactive isotope. This can be facilitated by various reagents and conditions, often involving a copper- or tin-mediated process to activate the aryl-iodine bond. Another approach is direct electrophilic radioiodination, although this is less common when a stable iodine atom is already present. nih.gov

The choice of radiolabeling strategy would depend on the specific application, the desired radiochemical yield, and the stability of the resulting radiolabeled compound. The development of such radiolabeled analogues of this compound could pave the way for novel imaging agents to study biological processes where this scaffold shows affinity.

Transformations of the Ester Functionality

The ethyl ester group of the parent molecule provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues with potentially altered physicochemical and biological properties.

Conversion to Amides and Hydrazides for Structural Elaboration

The conversion of the ethyl ester to amides and hydrazides is a fundamental and widely utilized transformation in medicinal chemistry. mdpi.com This can be readily achieved by reacting this compound with a primary or secondary amine, or with hydrazine, respectively. youtube.com These reactions are typically carried out by heating the ester with the desired amine or hydrazine, sometimes in the presence of a catalyst. researchgate.net

The synthesis of a diverse range of amides can introduce a variety of substituents, allowing for the exploration of structure-activity relationships. For instance, reaction with different alkyl or aryl amines can modulate lipophilicity, hydrogen bonding capacity, and steric bulk.

Similarly, the corresponding hydrazide is a valuable intermediate that can be further derivatized. chemmethod.com For example, it can be reacted with aldehydes or ketones to form hydrazones, or with various electrophiles to generate a wide array of heterocyclic systems. nih.gov

ReagentProduct TypePotential for Further Derivatization
Primary/Secondary AmineAmideIntroduction of various R-groups
HydrazineHydrazideFormation of hydrazones, heterocycles

Table 1: Derivatization of the Ester Functionality

Reduction to Alcohols and Subsequent Derivatization

The ethyl ester can be reduced to the corresponding primary alcohol, (4-hydroxy-5-iodopyridin-3-yl)methanol. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol serves as a versatile intermediate for further derivatization.

For example, the hydroxyl group can be etherified or esterified to introduce a wide range of functional groups. It can also be oxidized to the corresponding aldehyde, which can then participate in various carbon-carbon bond-forming reactions. Furthermore, the alcohol can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Carboxylic Acid Derivatives via Hydrolysis and Coupling Reactions

Hydrolysis of the ethyl ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 4-hydroxy-5-iodonicotinic acid. This carboxylic acid is a key intermediate for a variety of coupling reactions, most notably amide bond formation using peptide coupling reagents. youtube.com

Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the carboxylic acid with a wide range of amines to form amides under mild conditions. This method offers a high degree of control and is compatible with a broad spectrum of functional groups.

Modifications of the Pyridine Ring System

The pyridine core of this compound offers opportunities for further functionalization, particularly at the positions not already occupied by substituents.

Substitution Reactions at Unsubstituted Positions of the Pyridine Core

The unsubstituted positions on the pyridine ring (C-2 and C-6) are susceptible to various substitution reactions. The electron-withdrawing nature of the ester and the iodine atom, as well as the directing effect of the hydroxyl group, can influence the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodine atom at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-5 position, significantly expanding the structural diversity of the analogues. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the iodo-pyridine with various amines in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to a wide range of amino-substituted derivatives. researchgate.net

Cross-Coupling ReactionReagentIntroduced Group
Suzuki-MiyauraBoronic acid/esterAryl, heteroaryl, vinyl
Buchwald-HartwigAmineAmino group

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-5

Nucleophilic Aromatic Substitution (SNA_r):

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). quimicaorganica.orgnih.govacs.org The presence of the electron-withdrawing ester group further activates the ring towards nucleophilic attack. While the C-5 position is iodinated, reactions at the C-2 and C-6 positions with strong nucleophiles could potentially occur, leading to the displacement of a hydrogen atom or, under forcing conditions, other groups. researchgate.net

Formation of Fused Ring Systems and Polycyclic Derivatives

The strategic placement of functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems. The presence of the iodine atom at the C5 position and the nucleophilic character of the enolizable 4-hydroxy group, along with the adjacent nitrogen atom, can be exploited in various cyclization reactions.

Intramolecular Cyclization Strategies:

While direct examples starting from this compound are not extensively documented in publicly available literature, analogous transformations with related pyridone systems suggest viable pathways. For instance, the introduction of a side chain at the N1 position containing a suitable terminal functional group could facilitate intramolecular cyclization.

A hypothetical reaction sequence could involve the N-alkylation of the pyridone nitrogen followed by an intramolecular Heck reaction or other palladium-catalyzed cyclizations between the C5-iodo group and a terminal alkene or alkyne on the N-substituent. This would lead to the formation of novel di- or tri-cyclic fused pyridone systems.

Intermolecular Annulation Reactions:

The this compound scaffold is well-suited for intermolecular annulation strategies to build fused rings. The C5-iodo and C6-unsubstituted positions are prime sites for reactions that form new rings.

Palladium-Catalyzed Annulation: The iodo group is a key functional handle for various palladium-catalyzed cross-coupling reactions. researchgate.net For example, a Sonogashira coupling with a terminal alkyne, followed by an in-situ or subsequent cyclization step, could yield furo[3,2-c]pyridine (B1313802) or related fused systems.

Multi-component Reactions: The pyridone scaffold can participate in multi-component reactions to construct complex fused heterocycles. For instance, aminopyrazoles have been used as building blocks in one-pot syntheses to create pyrazole-fused pyridines. researchgate.net A similar strategy could potentially be adapted for this compound, leveraging its inherent reactivity to form novel polycyclic structures with diverse biological potential. The synthesis of imidazo[1,2-a]pyridines, a class of fused bicyclic heterocycles with significant medicinal applications, often proceeds through the condensation of 2-aminopyridines with α-haloketones. nih.govrsc.org This highlights the potential of using the functionalities of the this compound scaffold in similar condensation and cyclization strategies to access novel fused systems.

A representative, albeit analogous, reaction for the formation of a fused pyrazole-pyridine system is shown below:

Reactant 1Reactant 2Reactant 3ConditionsFused Product
α,β-unsaturated aldehydecyclic-1,3-diketone5-aminopyrazoleDMSO, 100°CStyryl-linked pyrazole-fused pyridine
2-aminopyridineα-haloketoneN/ABaseImidazo[1,2-a]pyridine

This table presents analogous reactions for the formation of fused pyridine systems.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for rapidly generating large numbers of diverse molecules, which is essential for modern drug discovery. wikipedia.orgnih.gov The this compound scaffold, with its multiple points of diversification, is an ideal starting point for both solid-phase and solution-phase library synthesis.

Solid-Phase Synthesis Methodologies Utilizing the this compound Scaffold

Solid-phase synthesis (SPS) offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents. youtube.com The this compound scaffold can be anchored to a solid support through several of its functional groups.

Attachment Strategies:

Ester Linkage: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be attached to a resin, such as a Wang or Rink amide resin. youtube.com This allows for subsequent modifications at the iodo and hydroxyl/pyridone positions.

Hydroxyl Group Linkage: The 4-hydroxy group can be used to attach the scaffold to a resin, for example, through an ether linkage to a trityl-based resin.

Once anchored to the solid support, the scaffold can undergo a series of reactions to build diversity. The C5-iodo group is particularly valuable for this purpose, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination) with a diverse set of building blocks. researchgate.net The synthesis of pyridones on a solid support has been demonstrated, for example, through the [4+2] cyclocondensation of resin-bound imines with Danishefsky's diene. nih.gov This establishes the feasibility of performing complex reactions on pyridone scaffolds in a solid-phase format.

Example Solid-Phase Synthesis Workflow:

StepReactionReagents/ConditionsPoint of Diversification
1. AnchoringSaponification then esterification to resin1. NaOH; 2. Wang Resin, DIC, DMAPScaffold Attachment
2. DiversificationSuzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseC5-Position
3. DiversificationN-AlkylationAlkyl halides, baseN1-Position
4. CleavageTrifluoroacetic Acid (TFA)TFA/DCMRelease of final products

This table outlines a hypothetical solid-phase synthesis workflow for generating a library of derivatives.

Solution-Phase Parallel Synthesis Techniques for High-Throughput Derivatization

Solution-phase parallel synthesis combines the advantages of traditional organic synthesis with the high-throughput nature of combinatorial chemistry. youtube.com This approach is well-suited for generating focused libraries of this compound derivatives. The development of parallel solution-phase synthesis for pyridinones and related heterocycles has been reported, demonstrating the viability of this strategy. nih.gov

The key to successful solution-phase parallel synthesis is the use of robust reactions that proceed to high conversion and allow for simplified purification, often involving liquid-liquid extraction or solid-phase scavenger resins. The reactivity of the iodo-substituent on the this compound scaffold is ideal for this approach. For example, a library of aminated derivatives could be rapidly synthesized in parallel via the Buchwald-Hartwig amination, or a library of biaryl derivatives via the Suzuki coupling.

A library-from-library approach could also be employed, where a first-generation library of, for example, Suzuki coupling products is then subjected to a second diversification step, such as hydrolysis of the ethyl ester followed by amide bond formation with a variety of amines. nih.gov

Design Principles for Targeted Analogue Libraries Based on this compound

The design of targeted compound libraries aims to maximize the probability of identifying molecules with a desired biological activity by focusing on a specific region of chemical space. Pyridone and nicotinic acid derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous biologically active compounds and can interact with a wide range of biological targets. nih.govnih.govrsc.org

Pharmacophore-Based Design:

A key principle in library design is the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov For a given target, a pharmacophore model can be developed based on the structure of known ligands or the active site of the protein itself. dovepress.com Libraries based on the this compound scaffold can then be designed to present key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings—in a spatially diverse manner.

The this compound scaffold offers several points to append these pharmacophoric elements:

C5-Position: Introduction of diverse aryl, heteroaryl, or alkyl groups via cross-coupling reactions can explore hydrophobic and aromatic interactions.

N1-Position: Alkylation or arylation of the pyridone nitrogen can position functional groups in a different vector.

C3-Ester: Modification of the ester to various amides or other functional groups can introduce additional hydrogen bonding capabilities and probe different pockets of a binding site.

C4-Hydroxy/Oxo Group: This group acts as a key hydrogen bond donor and acceptor.

Scaffold Hopping and Privileged Structures:

The pyridone core is a well-established privileged structure. nih.gov Designing libraries around this scaffold allows for "scaffold hopping," where the core structure is maintained while the peripheral substituents are varied to discover novel intellectual property and improved pharmacological profiles. The design process can be guided by computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to prioritize the synthesis of compounds with the highest predicted affinity for the target. mdpi.comresearchgate.net The goal is to generate a library that effectively explores the relevant chemical space around the privileged pyridone core.

Non Clinical Applications and Research Frontiers of Ethyl 4 Hydroxy 5 Iodonicotinate

Role as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

The true potential of ethyl 4-hydroxy-5-iodonicotinate lies in its functionality as a versatile synthetic intermediate. The presence of multiple reactive sites on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Precursor for Complex Heterocyclic Systems and Biologically Inspired Molecules

The this compound structure is a foundational scaffold for the synthesis of more intricate heterocyclic systems. The iodine atom at the 5-position is a key feature, serving as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the introduction of a wide array of substituents, leading to the generation of diverse molecular libraries.

For instance, the iodinated position can be used to introduce aryl, alkyl, or alkynyl groups, significantly increasing the molecular complexity. The hydroxyl group at the 4-position can be alkylated or arylated to form ethers, or it can be converted to a triflate, providing another site for cross-coupling reactions. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This multi-faceted reactivity makes this compound a valuable starting material for the synthesis of polysubstituted pyridine derivatives, which are common motifs in medicinally relevant compounds and other functional organic molecules. While specific examples utilizing this compound are not prevalent in the literature, the principles of its synthetic utility are well-established for similarly functionalized iodo-heterocycles. rsc.org

Building Block for Natural Product Synthesis and Analogue Derivatization

Pyridine and its derivatives are integral components of numerous natural products, many of which exhibit significant biological activities. nih.gov The functional group array of this compound makes it a plausible, albeit not widely documented, building block in the total synthesis of such natural products or in the creation of their structurally modified analogues. The ability to selectively functionalize the pyridine ring at multiple positions is crucial for constructing complex molecular architectures that mimic or are derived from natural scaffolds.

Furthermore, the generation of analogues of known biologically active nicotinic acid derivatives is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. chemistryjournal.netnih.govresearchgate.netnih.gov The iodo-substituent on this compound provides a direct route for derivatization, allowing for the systematic exploration of the structure-activity relationships of a given pharmacophore.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of halogenated organic compounds suggest potential applications for this compound in the realm of materials science, although specific research in this area is not yet prominent.

Incorporation into Functional Polymers (e.g., conductive polymers, sensor materials)

The development of functional polymers with tailored electronic and optical properties is a major focus of modern materials science. While not directly reported, one could envision the incorporation of the this compound moiety into polymer chains. The pyridine ring, being an electron-deficient aromatic system, can influence the electronic properties of a polymer. Through polymerization of a derivatized form of the molecule, it could potentially be integrated into conductive polymers. For example, after conversion to a vinyl or acetylene (B1199291) derivative via its iodo group, it could be copolymerized with other monomers.

The iodine atom itself can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly and bulk properties of polymeric materials. This could be exploited in the design of materials with specific solid-state structures and properties.

Exploration in Liquid Crystal Research and Optoelectronic Applications (if applicable to iodinated aromatics)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rod-like or disc-like shape of molecules is a key factor in the formation of liquid crystalline phases. While this compound itself is not a liquid crystal, it could serve as a precursor for the synthesis of liquid crystalline materials. By attaching long alkyl chains to the pyridine core, for example by etherification of the hydroxyl group and esterification of the carboxyl group, it might be possible to induce mesophase behavior.

Iodinated aromatic compounds can exhibit interesting optical and electronic properties. The high polarizability of the iodine atom can influence the refractive index and other optical characteristics of a material. Although not specifically documented for this compound, iodinated pyridines could be explored for applications in optoelectronic devices, where the tuning of electronic energy levels and charge transport properties is crucial.

Utilization in Chemical Probe and Ligand Design Research

The design of specific chemical probes and ligands to study biological systems is a critical area of chemical biology and medicinal chemistry. The this compound scaffold possesses features that make it an attractive starting point for the development of such molecules. The substituted pyridine core is a common feature in many biologically active molecules. nih.gov The hydroxyl and ester functionalities provide points for modification to optimize binding to a target protein, while the iodine atom can be used for the introduction of reporter groups (e.g., fluorophores or radiolabels) or for further structural diversification.

The synthesis of libraries of compounds based on this scaffold would allow for the screening of new ligands against a variety of biological targets. The systematic modification of the substitution pattern on the pyridine ring could lead to the discovery of potent and selective probes for studying protein function or for the development of new therapeutic agents.

Development as Fluorescent Probes and Reporter Molecules

The intrinsic photophysical properties of pyridinic scaffolds, particularly when functionalized, offer a foundation for the development of novel fluorescent probes. While direct studies on the fluorescence of this compound are not yet available, the influence of its substituents allows for informed speculation on its potential in this arena.

The presence of the electron-donating hydroxyl group and the electron-withdrawing ester group on the pyridine ring can create a "push-pull" system, a common feature in fluorescent molecules that can lead to intramolecular charge transfer (ICT) upon photoexcitation. The heavy iodine atom, however, could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Research into the fluorescent properties of other iodinated and hydroxylated nicotinic acid esters would be necessary to determine the dominant effect in this specific molecule.

Future research could focus on modulating the electronic properties of the pyridine ring to fine-tune the fluorescence emission. For instance, the synthesis of analogs with different substituents could shift the emission wavelength or enhance the quantum yield.

Table 1: Potential Factors Influencing the Fluorescent Properties of this compound

FeaturePotential Effect on FluorescenceResearch Direction
Pyridine Core Provides a rigid, aromatic scaffold that can support fluorescence.Investigation of the inherent fluorescence of the 4-hydroxynicotinate core.
Hydroxyl Group Acts as an electron-donating group, potentially leading to ICT and solvatochromism.Study of the effect of solvent polarity on the emission spectrum.
Iodine Atom May quench fluorescence via the heavy-atom effect.Comparative studies with non-iodinated analogs to quantify the quenching effect.
Ester Group Functions as an electron-withdrawing group, contributing to the "push-pull" system.Synthesis of derivatives with different ester groups to modulate electronic properties.

Ligand Scaffolds for in vitro Mechanistic Studies and Target Identification Research

The structural motifs within this compound make it an intriguing candidate as a scaffold for designing ligands for in vitro mechanistic studies and target identification. The substituted pyridine core is a common feature in many biologically active molecules, and the specific arrangement of functional groups offers multiple points for interaction with biological macromolecules.

The hydroxyl and iodo substituents provide opportunities for specific, directed interactions. The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. This feature could be exploited to design selective ligands for proteins with halogen-bond-accepting residues.

Furthermore, the ethyl ester can be readily hydrolyzed or modified to attach reporter tags, such as biotin (B1667282) or a fluorophore, creating chemical probes for target identification using techniques like affinity chromatography or fluorescence microscopy.

Supramolecular Chemistry and Non-Covalent Interactions Involving this compound

The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, provides a fertile ground for exploring the properties of this compound.

Investigation of Halogen Bonding Donor and Acceptor Capabilities

The iodine atom in the 5-position of the pyridine ring makes this compound a prime candidate for studies on halogen bonding. The electrophilic region on the iodine atom (the σ-hole) can act as a halogen bond donor, interacting with Lewis basic sites on other molecules. The strength of this interaction can be influenced by the electronic environment of the pyridine ring.

Conversely, the nitrogen atom of the pyridine ring can act as a halogen bond acceptor. The presence of both a halogen bond donor (the iodine) and an acceptor (the nitrogen) within the same molecule opens up the possibility of self-assembly into complex supramolecular architectures.

Role in Hydrogen Bonding Networks and Crystal Engineering

The 4-hydroxy group is a strong hydrogen bond donor, capable of forming robust interactions with suitable acceptors. This, combined with the hydrogen bond accepting capabilities of the ester carbonyl oxygen and the pyridine nitrogen, suggests that this compound can participate in extensive hydrogen bonding networks.

In the solid state, these interactions can be used to control the packing of molecules, a field known as crystal engineering. By understanding and manipulating the interplay of hydrogen and halogen bonds, it may be possible to design crystalline materials with specific desired properties, such as porosity or non-linear optical activity.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction TypeDonor/Acceptor SitePotential Significance
Halogen Bonding Iodine atom (donor)Formation of directional interactions for crystal engineering and ligand design.
Pyridine Nitrogen (acceptor)Self-assembly and interaction with other halogen bond donors.
Hydrogen Bonding 4-Hydroxyl group (donor)Formation of strong, directional bonds driving crystal packing and molecular recognition.
Ester Carbonyl Oxygen (acceptor)Participation in hydrogen bonding networks.
Pyridine Nitrogen (acceptor)Competition with halogen bonding for Lewis bases.

Catalysis and Reaction Engineering

The application of this compound in catalysis and reaction engineering is an area ripe for exploration, particularly in the context of metal-organic frameworks.

Ligand Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen and the carboxylate group (after hydrolysis of the ester) of this compound provide ideal coordination sites for metal ions.

The functional groups on the pyridine ring—the hydroxyl and iodo groups—would be exposed within the pores of the resulting MOF. These functional groups could then act as catalytic sites or as recognition sites for specific molecules. For example, the Lewis acidic iodine atom could catalyze certain organic reactions, or the hydroxyl group could participate in acid-base catalysis. The ability to incorporate such functionalized ligands into MOFs opens up possibilities for creating highly tailored catalytic materials.

While no MOFs containing this compound have been reported, the extensive research on MOFs built from other functionalized nicotinic acid derivatives provides a strong precedent for the feasibility of this approach.

Precursors for Novel Organocatalysts and Photocatalysts

This compound is a promising, yet largely unexplored, precursor for the synthesis of novel organocatalysts and photocatalysts. Its unique combination of functional groups—a modifiable hydroxyl group, a reactive C-I bond for cross-coupling reactions, and a coordinating pyridine nitrogen—offers multiple avenues for the rational design of sophisticated catalytic structures. While direct reports on the use of this specific molecule are scarce, its potential can be inferred from established synthetic methodologies applied to similar substituted pyridines.

The development of new catalysts is a cornerstone of modern chemistry, enabling efficient and selective synthesis of complex molecules. Organocatalysts, which are small organic molecules, and photocatalysts, which are activated by light, are at the forefront of this research due to their potential for green and sustainable chemical transformations. The structural framework of this compound provides a versatile platform for creating catalysts with tailored electronic and steric properties.

Organocatalyst Scaffolds

The pyridine core of this compound is a key feature for its potential application in organocatalysis. Pyridine and its derivatives are known to act as Lewis basic catalysts and can be readily converted into chiral ligands for asymmetric catalysis. The presence of the hydroxyl and iodo substituents on the pyridine ring allows for further functionalization to create more complex and effective organocatalysts.

For instance, the hydroxyl group can be used as an anchoring point to introduce chiral auxiliaries or other functional moieties through etherification or esterification reactions. The iodo group, being an excellent leaving group, can be substituted via various cross-coupling reactions to introduce new functionalities that can participate in catalytic cycles. This dual functionalization capability allows for the generation of a diverse library of potential organocatalysts from a single precursor.

Table 1: Potential Organocatalyst Scaffolds from this compound

Catalyst Scaffold TypeSynthetic StrategyPotential Application
Chiral Pyridine LigandsAsymmetric functionalization of the hydroxyl group and/or substitution of the iodo group with a chiral moiety.Asymmetric synthesis, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Lewis Base CatalystsModification of the pyridine nitrogen's basicity through electronic effects of substituents introduced at the 5-position.Acyl-transfer reactions, silylation reactions, and Baylis-Hillman reactions.
Hydrogen-Bonding CatalystsIntroduction of hydrogen-bond donating groups via the iodo or hydroxyl position.Enantioselective reactions where stabilization of transition states through hydrogen bonding is crucial.

Photocatalyst Precursors

The field of photocatalysis has grown exponentially, with a significant focus on developing metal-free organic photocatalysts and novel ligands for transition-metal-based photocatalysts. This compound can serve as a valuable building block for both classes of photocatalysts.

The extended π-system of the pyridine ring, which can be further extended through cross-coupling reactions at the iodo position, is a desirable feature for organic photocatalysts as it can facilitate the absorption of visible light. Moreover, the pyridine nitrogen and the hydroxyl group can act as coordinating sites for metal centers in transition-metal photocatalysts, influencing their photophysical and electrochemical properties.

A particularly promising avenue is the synthesis of bipyridine-type ligands, which are ubiquitous in photocatalysis. eurekaselect.com Transition metal-catalyzed cross-coupling reactions of halopyridines are a common method to access these structures. eurekaselect.com By coupling this compound with another pyridine derivative, novel bipyridine ligands with tailored electronic and steric properties can be synthesized. The hydroxyl group can further be used to tune the catalyst's solubility or to anchor it to a solid support.

Table 2: Potential Photocatalyst Structures Derived from this compound

Photocatalyst TypeSynthetic ApproachPotential Catalytic Application
Organic PhotocatalystsSuzuki or Sonogashira coupling to extend the π-system with aromatic or acetylenic groups.Photoredox-mediated organic transformations, such as C-H functionalization and atom transfer radical polymerization.
Bipyridine Ligands for Metal ComplexesPalladium-catalyzed cross-coupling with a second pyridine-containing molecule.Light-driven reactions, including water splitting, CO2 reduction, and organic synthesis.
Heterogenized PhotocatalystsFunctionalization of the hydroxyl group to attach the catalyst to a solid support like silica (B1680970) or a polymer.Recyclable catalytic systems for continuous flow reactions and industrial applications.

Experimental Protocols and Methodological Details for Research Involving Ethyl 4 Hydroxy 5 Iodonicotinate

General Experimental Considerations and Laboratory Safety Protocols

Research involving chemical synthesis necessitates a foundational understanding of general laboratory safety. While this section does not address compound-specific hazards, it outlines the standard safety protocols required when handling pyridine (B92270) derivatives and other reagents in a laboratory setting.

All manipulations of chemical reagents should be conducted within a certified chemical fume hood to minimize the risk of inhaling volatile compounds or fine powders. guidechem.comchemicalbook.com The fume hood sash should be kept at the lowest practical height. Before beginning any experiment, the workspace must be cleared of unnecessary equipment and chemicals. An eyewash station and safety shower should be readily accessible, typically within a ten-second travel distance. orgsyn.org

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, chemical splash goggles or safety glasses compliant with ANSI Z-87.1 standards, a flame-resistant lab coat, and appropriate chemical-resistant gloves. rochester.edu For pyridine-based compounds, nitrile or neoprene gloves are often recommended over latex. guidechem.com It is crucial to avoid eating, drinking, and chewing gum in the laboratory to prevent accidental ingestion of chemicals. guidechem.com

Safe storage of chemicals is as critical as safe handling. Reagents should be stored in cool, dry, well-ventilated areas away from incompatible materials and ignition sources. chemicalbook.com All containers must be clearly and accurately labeled. chemicalbook.com In the event of a chemical spill, it should be immediately contained with an appropriate absorbent material, such as sand or vermiculite, and disposed of as hazardous waste according to institutional guidelines. chemicalbook.com For certain reactive materials, having powdered lime (calcium hydroxide) available for smothering spills can be a necessary precaution. orgsyn.org

Detailed Synthetic Procedures for Ethyl 4-hydroxy-5-iodonicotinate and its Derivatives

A plausible and common synthetic pathway to this compound involves the direct electrophilic iodination of its precursor, Ethyl 4-hydroxynicotinate. This process requires careful preparation of reagents, meticulous monitoring of the reaction, and precise workup procedures.

The primary starting materials for this synthesis are Ethyl 4-hydroxynicotinate and an electrophilic iodinating agent, such as N-Iodosuccinimide (NIS).

Ethyl 4-hydroxynicotinate: The purity of the starting material is crucial. It should be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point determination. If necessary, it can be purified by recrystallization. The compound should be thoroughly dried before use, as moisture can interfere with the reaction.

N-Iodosuccinimide (NIS): While commercially available, NIS can also be prepared in the laboratory. One common method involves the reaction of succinimide (B58015) with silver oxide to form a silver salt, which is then reacted with iodine in a solvent like acetone (B3395972) or dioxane. chemicalbook.comprepchem.com Another procedure involves reacting sodium iodide with N-chlorosuccinimide (NCS) in acetone. chemicalbook.com The resulting solid is filtered and washed to yield NIS. chemicalbook.com The purity of NIS is important, and it should be stored protected from light and moisture, as it can decompose over time. chemicalbook.com

Solvents: Anhydrous solvents are typically required for this type of reaction. Solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724), or N,N-dimethylformamide (DMF) should be dried using appropriate methods, such as distillation over a drying agent or passage through a solvent purification system.

The reaction is typically set up in a round-bottom flask equipped with a magnetic stir bar and sealed with a septum under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture.

The Ethyl 4-hydroxynicotinate is dissolved in the chosen anhydrous solvent. The iodinating reagent (e.g., 1.0 to 1.2 molar equivalents of NIS) is then added, often portion-wise, at a controlled temperature, which could range from room temperature to elevated temperatures depending on the specific protocol. rsc.org

Reaction Monitoring: The progress of the reaction is most conveniently monitored by Thin-Layer Chromatography (TLC). itwreagents.com This technique allows for the rapid, qualitative assessment of the consumption of the starting material and the formation of the product. youtube.com

A typical TLC monitoring setup involves three lanes on a silica (B1680970) gel plate: rochester.edu

Lane 1 (Reference): A spot of the starting material, Ethyl 4-hydroxynicotinate.

Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture on top of it.

Lane 3 (Reaction Mixture): A spot of the reaction mixture, sampled at various time intervals.

The plate is developed in an appropriate solvent system (eluent), often a mixture like ethyl acetate (B1210297)/hexanes or dichloromethane/methanol (B129727). The spots can be visualized under UV light, as the pyridine rings are UV-active, or by staining, for example, in an iodine chamber. libretexts.org The reaction is considered complete when the starting material spot has disappeared from the reaction mixture lane.

Illustrative TLC Monitoring Data

Time Point Lane 1 (Start Material) Rf Lane 3 (Reaction Mixture) Rf Observations
t = 0 hr 0.40 0.40 Only starting material is present.
t = 2 hr 0.40 0.40, 0.25 A new, more polar product spot appears. Starting material is still dominant.
t = 6 hr 0.40 0.40 (faint), 0.25 Product spot is now dominant. Only a small amount of starting material remains.

Note: Rf (retention factor) values are hypothetical and depend on the specific TLC plate and eluent used. The iodinated product is expected to be less polar than the starting 4-hydroxypyridine (B47283), but specific interactions can alter the expected order.

Once the reaction is complete, the crude product must be isolated from the reaction mixture. A standard aqueous workup procedure is typically employed.

Quenching: The reaction mixture is cooled to room temperature. If NIS was used, the succinimide byproduct is soluble in water. A wash with aqueous sodium thiosulfate (B1220275) solution can be performed to quench any unreacted iodine or NIS, which would be indicated by a persistent color.

Extraction: The mixture is transferred to a separatory funnel. If the reaction solvent is water-immiscible (like DCM), it is washed sequentially with water and brine (saturated aqueous sodium chloride solution). The brine wash helps to remove residual water from the organic layer. If a water-miscible solvent like DMF was used, the mixture is first diluted with a larger volume of a water-immiscible solvent (e.g., ethyl acetate) and then washed as described.

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound, often as a solid or oil.

Purification Techniques for this compound

The crude product obtained from the workup procedure typically contains impurities, such as byproducts or unreacted starting materials. Purification is essential to obtain the compound in high purity for subsequent use or analysis.

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Solvent Selection: The key to successful recrystallization is selecting an appropriate solvent or solvent system. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature.

Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).

Dissolve impurities well at all temperatures or not at all.

Not react with the compound.

Be volatile enough to be easily removed from the purified crystals.

A solvent screening is performed by testing the solubility of small amounts of the crude product in various solvents. For a compound like this compound, which possesses both polar (hydroxy, ester) and non-polar (iodinated pyridine ring) characteristics, a range of solvents should be tested.

Illustrative Recrystallization Solvent Screening

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Water Insoluble Sparingly Soluble - Poor
Ethanol (B145695) Soluble Very Soluble No Too soluble
Ethyl Acetate Sparingly Soluble Soluble Yes Good candidate
Hexanes Insoluble Insoluble - Non-solvent
Dichloromethane Soluble Very Soluble No Too soluble
Ethanol/Water Sparingly Soluble Soluble Yes Good candidate (solvent system)

General Recrystallization Protocol:

The crude solid is placed in an Erlenmeyer flask.

A minimum amount of the chosen hot solvent (e.g., Ethyl Acetate) is added to just dissolve the solid completely.

If colored impurities are present, a small amount of activated charcoal may be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the charcoal.

The hot, clear solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

The flask may then be placed in an ice bath to maximize the yield of the crystals.

The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Column Chromatography (Silica, Reversed-Phase) for Separation and Purification

Column chromatography is a principal method for the purification of this compound on a laboratory scale. The selection of the stationary phase and mobile phase is crucial for achieving effective separation.

Silica Gel Chromatography:

Silica gel is a commonly employed stationary phase for the purification of polar organic compounds like this compound. The separation mechanism is based on the differential adsorption of the compound and impurities onto the polar silica surface. A solvent system of increasing polarity is typically used to elute the compounds from the column. While specific solvent systems for this exact compound are not extensively detailed in publicly available literature, general protocols for similar iodo-substituted pyridine derivatives suggest the use of a gradient of ethyl acetate in a non-polar solvent such as hexane (B92381) or dichloromethane. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Reversed-Phase Chromatography:

For compounds that may be too polar for efficient separation on silica gel or for analyses requiring aqueous mobile phases, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile or methanol. For pyridine derivatives, the addition of a small amount of an acid or base, such as ammonium (B1175870) hydroxide (B78521), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic pyridine nitrogen.

A general approach for the purification of pyridine derivatives using a preparative HPLC system with a reversed-phase column involves a gradient of acetonitrile in water.

Parameter Value/Description
Device Preparative Flash Chromatography System
Column Waters X-bridge C18, 30x100mm, 5µm
Solvent A Water
Solvent B Acetonitrile with Ammonium Hydroxide
Flow Rate Variable, dependent on column dimensions
Detection UV, wavelength selected based on chromophore
This table presents a representative setup for the reversed-phase chromatographic purification of pyridine derivatives. Specific gradient conditions would be optimized for this compound based on its retention characteristics.

Sublimation and Distillation Methods (if applicable)

Sublimation and distillation are purification techniques that rely on differences in the volatility of compounds.

Sublimation: This method is suitable for solid compounds that can transition directly from the solid to the gas phase without passing through a liquid phase at reduced pressure. While there is no specific literature confirming the use of sublimation for this compound, it is a potential purification method for high-purity small-scale samples, provided the compound has a suitable vapor pressure and is thermally stable.

Distillation: Distillation is generally not applicable for the purification of solid compounds like this compound at atmospheric pressure due to its likely high boiling point and potential for decomposition at elevated temperatures. Vacuum distillation could be a possibility if the compound melts without decomposition and has sufficient volatility under reduced pressure.

Analytical Characterization Protocols

Once purified, the identity and purity of this compound are confirmed through a series of analytical techniques.

Sample Preparation Procedures for Various Spectroscopic Analyses

Proper sample preparation is paramount for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR analysis, a small amount of the purified solid is dissolved in a deuterated solvent. Common solvents for similar aromatic compounds include deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or methanol (CD₃OD). The choice of solvent depends on the solubility of the compound and the need to avoid solvent signals that may overlap with analyte peaks.

Infrared (IR) Spectroscopy: For solid samples, the compound can be analyzed as a KBr (potassium bromide) pellet, where a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Mass Spectrometry (MS): For mass spectral analysis, the sample is typically dissolved in a volatile organic solvent such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography-Mass Spectrometry (LC-MS).

Elemental Analysis (C, H, N, I) Methodologies for Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and iodine) in the compound, which is compared against the theoretical values calculated from its molecular formula (C₈H₈INO₃). This analysis is a fundamental method for confirming the empirical formula of a newly synthesized or purified compound. The analysis is typically performed using automated elemental analyzers where the sample is combusted at high temperatures, and the resulting gases are quantitatively measured.

Theoretical Elemental Composition of this compound (C₈H₈INO₃):

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.011896.08832.79
Hydrogen (H)1.00888.0642.75
Iodine (I)126.901126.9043.30
Nitrogen (N)14.007114.0074.78
Oxygen (O)15.999347.99716.38
Total 293.056 100.00

This interactive table allows for the sorting of elemental composition data for this compound.

Melting Point Determination Methodologies

The melting point of a pure solid compound is a sharp, well-defined temperature range. It is a crucial physical property for characterization and an indicator of purity. The melting point of this compound is determined by packing a small amount of the finely powdered, dry solid into a capillary tube. The tube is then placed in a calibrated melting point apparatus, where the temperature is slowly increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point. A broad melting range often indicates the presence of impurities. While a specific melting point for this compound is not widely reported, similar iodo-substituted aromatic compounds often exhibit relatively high melting points due to increased molecular weight and intermolecular interactions.

Conclusion and Future Research Perspectives on Ethyl 4 Hydroxy 5 Iodonicotinate

Summary of Key Research Findings and Methodological Advancements Related to Ethyl 4-hydroxy-5-iodonicotinate

Research on this compound, a halogenated derivative of the nicotinic acid ester, has primarily focused on its synthesis and its utility as a versatile intermediate in the preparation of more complex heterocyclic systems. Methodological advancements have centered on efficient and regioselective iodination techniques for the pyridine (B92270) ring, a traditionally challenging transformation. The presence of the hydroxyl group at the 4-position directs the electrophilic iodination to the adjacent 5-position, a key finding that underpins its synthesis.

Furthermore, studies have highlighted the reactivity of the iodo-substituent, which can be readily displaced or engaged in various cross-coupling reactions. This has enabled the introduction of a wide array of functional groups at the 5-position of the nicotinic acid framework. The ethyl ester and hydroxyl functionalities also offer sites for further chemical modification, making this compound a valuable building block in combinatorial chemistry and targeted synthesis.

Emerging Research Directions for this compound and its Analogues

Emerging research is expected to explore the full potential of this compound in medicinal chemistry and materials science. The development of novel analogues through the strategic modification of the core structure is a key area of interest. This includes the synthesis of derivatives with diverse substituents at the 5-position, introduced via modern cross-coupling methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Another promising direction is the investigation of the biological activities of these novel analogues. Given that the nicotinic acid scaffold is present in many biologically active compounds, there is significant potential for discovering new therapeutic agents. Research may focus on screening for activities such as kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The unique electronic and steric properties conferred by the iodine atom could lead to compounds with enhanced potency and selectivity.

Potential for Interdisciplinary Studies and Novel Applications in Chemical Science

The unique structure of this compound lends itself to a variety of interdisciplinary studies. In the field of materials science, the incorporation of this and related halogenated heterocycles into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or catalytic properties. The presence of the iodine atom offers a handle for post-synthetic modification and the potential for halogen bonding interactions, which can be exploited in crystal engineering and the design of supramolecular assemblies.

Collaboration with computational chemists will be crucial in predicting the properties of new analogues and materials, guiding synthetic efforts towards targets with desired characteristics. Furthermore, the development of new analytical techniques for the characterization of these complex molecules will be an important area of interdisciplinary research, combining synthetic chemistry with advanced spectroscopy and crystallography.

Outlook on Challenges and Opportunities in Nicotinate (B505614) Chemistry and Halogenated Heterocycles

While the chemistry of nicotinates and halogenated heterocycles has advanced significantly, several challenges and opportunities remain. A primary challenge is the development of more sustainable and cost-effective synthetic methods. This includes the use of greener solvents, catalysts, and reagents, as well as the development of one-pot or flow-chemistry processes to improve efficiency and reduce waste.

A significant opportunity lies in the exploration of the largely untapped chemical space of multi-substituted and fused heterocyclic systems derived from this compound. The strategic introduction of multiple functional groups could lead to the discovery of molecules with unprecedented properties and applications. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be critical for the rational design of new drugs and materials. The continued development of novel synthetic methodologies and the application of interdisciplinary approaches will be key to unlocking the full potential of this versatile class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.